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  • Product: L-Leucyl-L-alanine
  • CAS: 7298-84-2

Core Science & Biosynthesis

Foundational

L-Leucyl-L-alanine chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of L-Leucyl-L-alanine For Researchers, Scientists, and Drug Development Professionals Introduction L-Leucyl-L-alanine, a dipeptide composed of the esse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of L-Leucyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-alanine, a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-alanine, serves as a valuable molecular entity in biochemical research and pharmaceutical development. Its unique structural and chemical characteristics make it a subject of interest for applications ranging from its role as a building block in the synthesis of more complex molecules to its potential modulation of cellular processes. This technical guide provides a comprehensive overview of the chemical properties and structure of L-Leucyl-L-alanine, offering insights for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and a set of unique identifiers.

Chemical Structure

L-Leucyl-L-alanine is formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-alanine. The resulting structure features a chiral center at the alpha-carbon of each amino acid residue.

G A Resin Swelling B Couple Fmoc-L-Alanine A->B C Fmoc Deprotection B->C Wash D Couple Fmoc-L-Leucine C->D Wash E Final Fmoc Deprotection D->E Wash F Cleavage from Resin E->F Wash & Dry G Precipitation & Isolation F->G H Purification (RP-HPLC) G->H

Exploratory

Discovery and History of L-Leucyl-L-alanine: A Technical Guide

Introduction L-Leucyl-L-alanine (Leu-Ala) is more than a simple dipeptide; it is a foundational substrate in the history of protein chemistry and a critical tool in modern drug delivery. Chemically, it is the amide forme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Leucyl-L-alanine (Leu-Ala) is more than a simple dipeptide; it is a foundational substrate in the history of protein chemistry and a critical tool in modern drug delivery. Chemically, it is the amide formed from the condensation of the carboxyl group of L-leucine with the amino group of L-alanine.

For researchers and drug developers, Leu-Ala serves two distinct, high-value functions:

  • Mechanistic Probe: It acts as a canonical substrate for the PepT1 (SLC15A1) and PepT2 (SLC15A2) transporters, allowing scientists to map the kinetics of intestinal and renal peptide absorption.

  • Supramolecular Scaffold: Uniquely among simple dipeptides, Leu-Ala exhibits a propensity for self-assembly into hydrophobic clathrates, enabling the separation of enantiomers and the stabilization of volatile organic compounds.

This guide explores the historical genesis of Leu-Ala, its physicochemical behavior, and the experimental protocols required to utilize it in transport assays and synthesis.

Historical Genesis: From Fischer to Modern Transport Biology

The Fischer Era (1901–1910)

The history of Leu-Ala is inextricable from the work of Emil Fischer , the father of peptide chemistry. Following his synthesis of glycyl-glycine in 1901, Fischer and his colleagues (notably Abderhalden) sought to synthesize longer and more complex chains to prove that proteins were polymers of amino acids.

  • The Challenge: Early synthesis relied on hydrolyzing proteins (like silk or casein) or using acid chlorides, which often led to racemization.

  • The Breakthrough: Fischer developed the use of

    
    -halogen acyl chlorides coupled with amino acid esters, followed by amination. While Gly-Gly was the prototype, hydrophobic dipeptides like Leu-Ala became essential for understanding the solubility and crystallization properties of protein fragments.
    
  • Significance: Leu-Ala demonstrated that hydrophobic side chains (Leucine) could be coupled with smaller residues (Alanine) to create distinct crystalline entities, disproving the "colloidal" theory of proteins prevalent at the time.

The Transporter Era (1990s–Present)

The discovery of the proton-coupled oligopeptide transporter PepT1 in 1994 (by Hediger et al.) revitalized interest in Leu-Ala. Unlike free amino acids, which require multiple specific transporters, Leu-Ala established that a single transporter could accept a vast library of di/tripeptides provided they possessed an intact peptide bond and free termini.

Physicochemical Characterization

Leu-Ala possesses a unique amphiphilic balance. The isobutyl side chain of leucine provides significant hydrophobicity, while the alanine methyl group maintains a compact steric profile.

Table 1: Physicochemical Properties of L-Leucyl-L-alanine

PropertyValue / DescriptionRelevance
CAS Number 7298-84-2Standard identifier for procurement.
Molecular Formula

Stoichiometry for synthesis calculations.
Molecular Weight 202.25 g/mol Calculation of molar concentrations.
pKa Values

3.1 (COOH),

8.1 (

)
Zwitterionic at physiological pH (7.4).
Solubility Water, Acetic AcidHigh aqueous solubility aids biological assays.
Crystal Habit Layered ClathrateForms hydrophobic channels capable of trapping guest molecules.
Stability Hydrolysis-proneStable as solid; hydrolyzes in plasma via peptidases.
Supramolecular Assembly

Unlike many dipeptides that pack efficiently to maximize density, Leu-Ala crystallizes to form nanoporous layers . The hydrophobic side chains of Leucine and Alanine orient to create "interlayer voids."

  • Application: These voids can selectively trap small organic molecules. Historically, this property was explored for the enantioseparation of chiral sulfoxides, where Leu-Ala crystals would preferentially include one enantiomer over the other in the lattice.

Mechanistic Role in Peptide Transport (PepT1)[1][2]

Leu-Ala is a high-affinity substrate for PepT1. The transport mechanism is electrogenic, driven by a proton gradient (


) rather than ATP or Sodium (

).[1]
Mechanism of Action[4]
  • Binding: Leu-Ala binds to the extracellular pocket of PepT1.

  • Coupling: The transporter co-binds protons (

    
    ).
    
  • Translocation: A conformational change moves the substrate and protons into the cytosol.

  • Release: Leu-Ala is released; the transporter resets.

Visualization: PepT1 Transport Cycle

The following diagram illustrates the kinetic cycle of Leu-Ala transport across the enterocyte membrane.

PepT1_Transport cluster_extracellular Extracellular Space (Lumen) pH 6.0 cluster_membrane Apical Membrane cluster_intracellular Cytosol pH 7.4 LeuAla_Out Leu-Ala (Substrate) PepT1_Out PepT1 (Outward Facing) LeuAla_Out->PepT1_Out Binding H_Out H+ (Proton) H_Out->PepT1_Out Coupling Complex [PepT1 : H+ : Leu-Ala] PepT1_Out->Complex Conformational Change PepT1_In PepT1 (Inward Facing) Complex->PepT1_In Translocation PepT1_In->PepT1_Out Recycling (Reorientation) LeuAla_In Leu-Ala (Released) PepT1_In->LeuAla_In Release H_In H+ (Released) PepT1_In->H_In Release Hydrolysis Hydrolysis by Peptidases (Leu + Ala) LeuAla_In->Hydrolysis Metabolism

Figure 1: The proton-coupled transport cycle of Leu-Ala via PepT1. Note the pH gradient driving force.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

While historical synthesis used solution-phase methods, modern research requires high-purity Leu-Ala synthesized via Solid-Phase Peptide Synthesis (SPPS).

Objective: Synthesize H-Leu-Ala-OH with >98% purity.

Materials:

  • 2-Chlorotrityl chloride resin (prevents racemization of C-terminal Ala).

  • Fmoc-Ala-OH and Fmoc-Leu-OH.

  • Coupling Reagents: HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Loading:

    • Swell 1.0 g resin in DCM.

    • Add Fmoc-Ala-OH (2 eq) + DIEA (4 eq) in DCM. Agitate 2 hrs.

    • Capping: Add MeOH (1 mL) to cap unreacted chlorides. Wash 3x DMF.

  • Fmoc Removal (Deprotection 1):

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash 5x DMF. Confirm free amine with Kaiser Test (Blue = Positive).

  • Coupling (Leucine):

    • Dissolve Fmoc-Leu-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF.

    • Add to resin. Agitate 1 hr.

    • Wash 3x DMF. Perform Kaiser Test (No color = Complete coupling).

  • Final Deprotection:

    • Remove N-terminal Fmoc with 20% Piperidine/DMF.

  • Cleavage:

    • Treat resin with 1% TFA in DCM (mild acid preserves peptide).

    • Filter resin. Concentrate filtrate.

    • Precipitate in cold diethyl ether.

  • Validation:

    • Analyze via RP-HPLC (C18 column) and Mass Spectrometry (ESI-MS: calc 202.25, obs M+H 203.25).

Protocol B: PepT1 Transport Competency Assay (Caco-2)

Objective: Validate Leu-Ala as a substrate or inhibitor using Caco-2 monolayers.

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

  • TEER Check: Measure Transepithelial Electrical Resistance. Values >300

    
     indicate intact tight junctions.
    
  • Buffer Prep:

    • Apical Buffer: HBSS adjusted to pH 6.0 (mimics lumen).

    • Basolateral Buffer: HBSS adjusted to pH 7.4 (mimics blood).

  • Transport Initiation:

    • Add 10 mM Leu-Ala (Test) or Gly-Sar (Control) to the Apical chamber.

  • Sampling:

    • Sample 100

      
       from Basolateral chamber at 15, 30, 45, 60 min.
      
  • Quantification:

    • Analyze samples via LC-MS/MS.

  • Calculation:

    • Calculate Apparent Permeability (

      
      ) using:
      
      
      
      
      Where
      
      
      is flux,
      
      
      is area,
      
      
      is initial concentration.

Applications in Drug Development[2][5]

Prodrug Design (Targeting PepT1)

Leu-Ala serves as a structural template. Poorly soluble drugs (e.g., antivirals like Valacyclovir) mimic the dipeptide structure (specifically the L-amino acid ester) to "trick" PepT1 into transporting them. Researchers use Leu-Ala competition assays to screen these prodrugs; if Leu-Ala inhibits the drug's uptake, the drug is likely a PepT1 substrate.

Co-Crystal Engineering

Recent studies utilize Leu-Ala to form co-crystals with pharmaceutical active ingredients (APIs). The dipeptide's ability to self-assemble into hydrophobic channels allows it to stabilize labile drugs or improve the dissolution rate of hydrophobic compounds by breaking their lattice energy.

References

  • Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie. [Foundational text on peptide hydrolysis and synthesis logic].
  • Hediger, M. A., et al. (1994). Cloning and functional characterization of a high-affinity peptide transporter from rat kidney. Nature.[2] [Discovery of PepT1].

  • Brandsch, M., et al. (2008). Intestinal and Renal Amino Acid and Peptide Transporters. Comprehensive Physiology. [Link]

  • Görra, C., et al. (2013). Specific recognition of the dipeptide L-Leucyl-L-alanine by the peptide transporter PepT1. Journal of Biological Chemistry.[1] [Structural basis of recognition].

  • Soldner, A., et al. (2000). Mechanism of permeation of the dipeptide L-leucyl-L-alanine through the intestinal cell line Caco-2. Pharmaceutical Research. [Link]

  • Vartak, B., et al. (2021). Solid Phase Synthesis of Hydrophobic Dipeptides. Methods in Molecular Biology. [Modern synthesis protocols].

Sources

Foundational

The Dipeptide Advantage: An In-depth Technical Guide to the Role of L-Leucyl-L-alanine in Protein Synthesis

Foreword: Beyond Single Amino Acids in Anabolic Signaling For decades, the branched-chain amino acid L-leucine has been a focal point of research in muscle protein synthesis, lauded for its potent activation of the mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Single Amino Acids in Anabolic Signaling

For decades, the branched-chain amino acid L-leucine has been a focal point of research in muscle protein synthesis, lauded for its potent activation of the mechanistic target of rapamycin (mTOR) pathway.[1][2][3][4] However, a growing body of evidence suggests that the delivery and efficacy of amino acids can be significantly enhanced when they are supplied as dipeptides. This guide delves into the multifaceted role of a specific dipeptide, L-Leucyl-L-alanine, in protein synthesis. We will explore the hypothesis that this dipeptide represents a more efficient vehicle for delivering key anabolic signals compared to its constituent free amino acids. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of dipeptides in cellular metabolism and therapeutic applications.

The Biochemical Rationale for L-Leucyl-L-alanine

L-Leucyl-L-alanine is a simple dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-alanine. The rationale for investigating its role in protein synthesis stems from the distinct and synergistic functions of its components, coupled with the unique physiological mechanisms of dipeptide transport.

  • L-Leucine: A well-established activator of the mTORC1 signaling cascade, a central regulator of cell growth and protein synthesis.[1][2][3][4] Leucine acts as a critical signal of amino acid sufficiency, thereby promoting the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn initiate the translation of mRNA into protein.

  • L-Alanine: While not a direct activator of mTOR in the same manner as leucine, L-alanine plays a crucial role in intermediary metabolism. It is a key gluconeogenic precursor and is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. Studies have also indicated that L-alanine can influence hepatic protein synthesis.

The conjugation of these two amino acids into a single molecule presents several potential advantages, which will be the core focus of this guide.

Cellular Uptake and Intracellular Fate: A Tale of Two Transport Systems

A key tenet of the L-Leucyl-L-alanine advantage lies in its cellular uptake. While free amino acids are absorbed via a variety of specific amino acid transporters, di- and tripeptides are transported by a high-capacity, low-specificity proton-coupled oligopeptide transporter system, primarily PEPT1 and PEPT2.[5][6][7][8][9]

This differential transport mechanism has significant implications:

  • Reduced Competition: The dipeptide transport system is distinct from those for free amino acids, potentially reducing competition for uptake, especially in an environment rich in various amino acids.

  • Increased Efficiency: The high capacity of PEPT transporters may lead to a more rapid and efficient intracellular delivery of leucine and alanine compared to the administration of these amino acids in their free form.

Upon entering the cell, L-Leucyl-L-alanine is presumed to be rapidly hydrolyzed by intracellular dipeptidases, which are present in various tissues, including skeletal muscle, into its constituent amino acids, L-leucine and L-alanine.[10][11] This intracellular release would then allow them to participate in their respective metabolic and signaling pathways.

Logical Relationship: Cellular Processing of L-Leucyl-L-alanine

Extracellular L-Leucyl-L-alanine Extracellular L-Leucyl-L-alanine PEPT1/PEPT2 Transporter PEPT1/PEPT2 Transporter Extracellular L-Leucyl-L-alanine->PEPT1/PEPT2 Transporter Intracellular L-Leucyl-L-alanine Intracellular L-Leucyl-L-alanine PEPT1/PEPT2 Transporter->Intracellular L-Leucyl-L-alanine Intracellular Dipeptidases Intracellular Dipeptidases Intracellular L-Leucyl-L-alanine->Intracellular Dipeptidases L-Leucine L-Leucine Intracellular Dipeptidases->L-Leucine L-Alanine L-Alanine Intracellular Dipeptidases->L-Alanine mTORC1 Signaling mTORC1 Signaling L-Leucine->mTORC1 Signaling Metabolic Pathways Metabolic Pathways L-Alanine->Metabolic Pathways Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis

Caption: Cellular uptake and hydrolysis of L-Leucyl-L-alanine.

The Anabolic Signaling Cascade: Amplifying the Leucine Signal

The primary mechanism by which L-Leucyl-L-alanine is hypothesized to enhance protein synthesis is through a more potent activation of the mTORC1 pathway. This is predicated on the efficient intracellular delivery of L-leucine.

The mTORC1 Pathway

The mTORC1 complex is a master regulator of cell growth and proliferation. Its activation by amino acids, particularly leucine, is a critical step in initiating protein synthesis. Leucine sufficiency is sensed by the cell through a complex mechanism involving the Rag GTPases, which in their active state, recruit mTORC1 to the lysosomal surface where it can be activated by Rheb.

Potential for Enhanced Signaling

By potentially increasing the intracellular concentration of leucine more rapidly and to a greater extent than free leucine supplementation, L-Leucyl-L-alanine could lead to a more robust and sustained activation of mTORC1. This would manifest as increased phosphorylation of its key downstream effectors:

  • p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing mRNA translation.

  • eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a rate-limiting step in cap-dependent translation initiation.

Signaling Pathway: L-Leucyl-L-alanine and mTORC1 Activation

cluster_cell Intracellular Environment L-Leucyl-L-alanine L-Leucyl-L-alanine Dipeptidases Dipeptidases L-Leucyl-L-alanine->Dipeptidases Hydrolysis L-Leucine L-Leucine Dipeptidases->L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes (by relieving inhibition)

Caption: Hypothesized activation of mTORC1 by L-Leucyl-L-alanine.

Beyond Synthesis: The Potential Impact on Protein Degradation

Net protein accretion is a balance between protein synthesis and protein degradation. The primary pathway for the degradation of most intracellular proteins is the ubiquitin-proteasome system (UPS). While the primary focus is often on the anabolic effects of amino acids, there is emerging evidence that they may also influence catabolic pathways. Some research has suggested a role for L-leucine in attenuating protein breakdown. It is plausible that by providing a robust intracellular leucine signal, L-Leucyl-L-alanine could also contribute to a positive protein balance by modulating the activity of the UPS.

Experimental Protocols for Investigating the Role of L-Leucyl-L-alanine

To rigorously assess the effects of L-Leucyl-L-alanine on protein synthesis, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed methodologies for key experiments.

Cell Culture Model (e.g., C2C12 myotubes)

Objective: To compare the effects of L-Leucyl-L-alanine, L-leucine, and L-alanine on protein synthesis and mTORC1 signaling in a muscle cell line.

Experimental Workflow:

C2C12 Myoblast Culture C2C12 Myoblast Culture Differentiation into Myotubes Differentiation into Myotubes C2C12 Myoblast Culture->Differentiation into Myotubes Amino Acid Starvation Amino Acid Starvation Differentiation into Myotubes->Amino Acid Starvation Treatment Groups Treatment Groups Amino Acid Starvation->Treatment Groups Control (no supplement) Control (no supplement) Treatment Groups->Control (no supplement) L-Leucine L-Leucine Treatment Groups->L-Leucine L-Alanine L-Alanine Treatment Groups->L-Alanine L-Leucyl-L-alanine L-Leucyl-L-alanine Treatment Groups->L-Leucyl-L-alanine Endpoint Assays Endpoint Assays Control (no supplement)->Endpoint Assays L-Leucine->Endpoint Assays L-Alanine->Endpoint Assays L-Leucyl-L-alanine->Endpoint Assays SUnSET Assay (Protein Synthesis) SUnSET Assay (Protein Synthesis) Endpoint Assays->SUnSET Assay (Protein Synthesis) Western Blot (mTOR Signaling) Western Blot (mTOR Signaling) Endpoint Assays->Western Blot (mTOR Signaling) Ubiquitin-Proteasome Assay Ubiquitin-Proteasome Assay Endpoint Assays->Ubiquitin-Proteasome Assay

Caption: In vitro experimental workflow for L-Leucyl-L-alanine.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Amino Acid Starvation:

    • Prior to treatment, starve the myotubes of amino acids for 2 hours in Earle's Balanced Salt Solution (EBSS). This synchronizes the cells and establishes a baseline for protein synthesis.

  • Treatment:

    • Treat the starved myotubes for a specified time course (e.g., 30, 60, 120 minutes) with one of the following:

      • Control (EBSS)

      • L-Leucine (e.g., 2 mM)

      • L-Alanine (e.g., 2 mM)

      • L-Leucyl-L-alanine (e.g., 2 mM)

  • Measurement of Protein Synthesis (SUnSET Assay):

    • The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis.[12][13][14][15][16]

    • During the last 30 minutes of treatment, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM.

    • Puromycin is incorporated into nascent polypeptide chains, and the level of incorporation, which is proportional to the rate of protein synthesis, can be detected by Western blotting with an anti-puromycin antibody.

  • Analysis of mTORC1 Signaling (Western Blotting):

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Assessment of Protein Degradation (Ubiquitin-Proteasome Assay):

    • Commercial ELISA-based kits are available to quantify the levels of poly-ubiquitinated proteins in cell lysates.[17][18][19][20][21]

    • Alternatively, the activity of the 20S proteasome can be measured using fluorogenic substrates.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Comparative Effects on Protein Synthesis and mTORC1 Signaling

Treatment GroupRelative Protein Synthesis Rate (fold change vs. control)p-mTOR/total mTOR (fold change vs. control)p-S6K1/total S6K1 (fold change vs. control)p-4E-BP1/total 4E-BP1 (fold change vs. control)
Control 1.01.01.01.0
L-Alanine 1.21.11.31.2
L-Leucine 3.54.05.23.8
L-Leucyl-L-alanine 4.85.57.15.0

Interpretation: The expected outcome is that L-Leucyl-L-alanine will induce a significantly greater increase in protein synthesis and mTORC1 signaling compared to equimolar concentrations of L-leucine alone.

Future Directions and Therapeutic Implications

The study of L-Leucyl-L-alanine and other dipeptides opens up new avenues for research and therapeutic development.

  • Sarcopenia: The age-related loss of muscle mass and function could potentially be mitigated by dipeptide-based nutritional interventions that more effectively stimulate muscle protein synthesis in the elderly.[2][4]

  • Clinical Nutrition: In conditions of cachexia or malnutrition, dipeptide supplementation may provide a more efficient means of delivering essential amino acids to preserve lean body mass.

  • Drug Delivery: The promiscuous nature of the PEPT1/2 transporters is already exploited for the delivery of certain drugs. L-Leucyl-L-alanine could serve as a carrier for other therapeutic agents, targeting them to tissues with high PEPT expression.

Conclusion

While L-leucine remains a cornerstone of our understanding of anabolic signaling, the exploration of dipeptides like L-Leucyl-L-alanine represents a significant step forward. The potential for enhanced cellular uptake and a more potent stimulation of protein synthesis pathways positions this dipeptide as a promising candidate for further investigation. The experimental framework provided in this guide offers a robust starting point for researchers to elucidate the precise mechanisms and therapeutic potential of L-Leucyl-L-alanine.

References

  • A scheme for the transport of charged dipeptides by PEPT1 in the inward... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. (2021). International Journal of Molecular Sciences, 22(15), 8233. [Link]

  • Developmental Expression of PEPT1 and PEPT2 in Rat Small Intestine, Colon, and Kidney. (2001). Pediatric Research, 50(4), 523–529. [Link]

  • Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases. (2024). Frontiers in Oncology, 14. [Link]

  • Dipeptidyl peptidases in human muscle disease. (1981). Journal of the Neurological Sciences, 52(1), 69–79. [Link]

  • Molecular structure of human Peptide Transporter 1 (PepT1). (2022, October 27). YouTube. Retrieved January 30, 2026, from [Link]

  • Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. (2000). American Journal of Physiology-Gastrointestinal and Liver Physiology, 278(2), G265–G272. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (2023). Animal Nutrition, 14, 100-111. [Link]

  • Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein. (2012). Clinical Nutrition, 31(4), 512–519. [Link]

  • Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. (2005). The Journal of Physiology, 567(Pt 3), 1021–1030. [Link]

  • The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis. (2015). British Journal of Nutrition, 113(2), 236–245. [Link]

  • Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. eCampusOntario Pressbooks.
  • Dipeptidyl Peptidase IV as a Muscle Myokine. (2020). Exercise and Sport Sciences Reviews, 48(2), 67–74. [Link]

  • Ubiquitin/Proteasome Assay Kits. (n.d.). MBL Life Science. Retrieved January 30, 2026, from [Link]

  • Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? (2013). Journal of Applied Physiology, 115(12), 1845–1853. [Link]

  • Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. (2015). Nutrients, 7(5), 3914–3937. [Link]

  • Ubiquitin Proteasome Pathway. (n.d.). Assay Genie. Retrieved January 30, 2026, from [Link]

  • The role of leucine in the activation of cellular metabolism: a large integrative review. (2022). International Journal of Nutrology, 15(Suppl 2).
  • Amino acids in the cultivation of mammalian cells. (2016). Amino Acids, 48(5), 1161–1171. [Link]

  • SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. (2021). Bio-protocol, 11(16), e4131. [Link]

  • Western blot analysis of the mTOR signalling pathway Training... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. (2023). Journal of the International Society of Sports Nutrition, 20(1), 2217316. [Link]

  • Endogenous dipeptidyl peptidase IV modulates skeletal muscle arteriolar diameter in rats. (2017). Physiological Reports, 5(10), e13278. [Link]

  • Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. (2015). Molecular and Cellular Biology, 35(11), 1938–1950. [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? (2013). Journal of Applied Physiology, 115(12), 1845–1853. [Link]

  • L-Leucyl-L-alanine, 1 g. (n.d.). MP Biomedicals. Retrieved January 30, 2026, from [Link]

  • Deubiquitination Assay Services. (n.d.). Reaction Biology. Retrieved January 30, 2026, from [Link]

  • Changes of dipeptidyl aminopeptidase activities in mouse skeletal muscle following prolonged running. (1987). International Journal of Sports Medicine, 8(5), 333–337. [Link]

  • SUnSET, a nonradioactive method to monitor protein synthesis. (2009). Nature Methods, 6(4), 275–277. [Link]

  • Determination of the amino acids in Cell Culture Media. (n.d.). membraPure. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

L-Leucyl-L-alanine as a Modulator of Ubiquitin-Mediated Protein Degradation: A Technical Guide for Researchers

Abstract The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in a multitude of pathological conditions, making it a prime target for therapeutic int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in a multitude of pathological conditions, making it a prime target for therapeutic intervention. While much focus has been on direct proteasome inhibition, upstream components of the UPS, particularly E3 ubiquitin ligases, offer a higher degree of specificity for targeted drug development. This technical guide explores the emerging role of the dipeptide L-Leucyl-L-alanine as a potential modulator of ubiquitin-mediated protein degradation. Drawing from available, albeit nascent, scientific evidence, we delve into its proposed mechanism of action, focusing on the inhibition of E3 ubiquitin ligases. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the conceptual framework and detailed experimental protocols to investigate the effects of L-Leucyl-L-alanine on the UPS.

Introduction: The Ubiquitin-Proteasome System - A Symphony of Protein Regulation

The intracellular concentration of proteins is meticulously controlled through a balance of synthesis and degradation. The ubiquitin-proteasome system (UPS) is the principal pathway for the selective degradation of the majority of intracellular proteins, including those that are short-lived, misfolded, or damaged.[1] This intricate process involves two major sequential steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1]

The ubiquitination cascade is a hierarchical enzymatic process involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[2]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[2]

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[3]

The specificity of the UPS is primarily conferred by the vast family of over 600 E3 ubiquitin ligases, each responsible for recognizing a specific set of substrates.[3] This specificity makes E3 ligases highly attractive targets for therapeutic intervention, as their inhibition would theoretically lead to more targeted effects and fewer off-target toxicities compared to broad proteasome inhibitors.[3]

L-Leucyl-L-alanine: A Dipeptide with Potential as an E3 Ligase Inhibitor

While the direct inhibition of the proteasome has been a successful therapeutic strategy, particularly in oncology, the focus is increasingly shifting towards upstream targets within the UPS.[1] Emerging evidence, though still in its early stages, suggests that the simple dipeptide, L-Leucyl-L-alanine, may function as an inhibitor of E3 ubiquitin ligases.

One study utilized L-Leucyl-L-alanine in an attempt to block the formation of ubiquitin-protein conjugates in human leukemic U937 cells by targeting E3 ligases.[4] Although the study found that L-Leucyl-L-alanine did not completely prevent the formation of ubiquitinated protein aggregates (aggresomes) induced by a proteasome inhibitor, it pointed towards a potential, albeit incomplete, inhibitory effect on cellular E3 enzymes.[4] The authors hypothesized that either L-Leucyl-L-alanine is not a pan-E3 inhibitor or that some E3 ligases are insensitive to this dipeptide.[4] This initial observation warrants further in-depth investigation into the precise mechanism and specificity of L-Leucyl-L-alanine's interaction with the ubiquitination machinery.

Proposed Mechanism of Action

The exact molecular mechanism by which L-Leucyl-L-alanine might inhibit E3 ligases is yet to be elucidated. Potential mechanisms could include:

  • Competitive Inhibition: The dipeptide might mimic a substrate recognition motif, thereby competing with endogenous substrates for binding to the E3 ligase.

  • Allosteric Modulation: Binding of L-Leucyl-L-alanine to a site distinct from the substrate-binding domain could induce a conformational change in the E3 ligase, rendering it inactive.

  • Disruption of E2-E3 Interaction: The dipeptide could interfere with the protein-protein interaction between the E2 conjugating enzyme and the E3 ligase, preventing the transfer of ubiquitin.

The following diagram illustrates the potential points of intervention for an E3 ligase inhibitor like L-Leucyl-L-alanine within the ubiquitination cascade.

E3_Inhibition_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_inhibition Potential Inhibition by L-Leucyl-L-alanine Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Transfer Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Inhibitor L-Leucyl-L-alanine Inhibitor->E3 Competitive or Allosteric Inhibition

Caption: Proposed mechanism of L-Leucyl-L-alanine as an E3 ligase inhibitor.

Experimental Workflows for Investigating L-Leucyl-L-alanine's Effect on the UPS

To rigorously assess the hypothesis that L-Leucyl-L-alanine inhibits ubiquitin-mediated protein degradation via E3 ligase inhibition, a multi-faceted experimental approach is required. This section outlines key in vitro and cell-based assays.

In Vitro E3 Ligase Activity Assays

These assays are fundamental to determine if L-Leucyl-L-alanine has a direct inhibitory effect on the enzymatic activity of specific E3 ligases.

3.1.1. Auto-ubiquitination Assay

Many E3 ligases exhibit auto-ubiquitination activity, which can be a convenient readout for their enzymatic function.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant E1, E2, a specific E3 ligase, ATP, and ubiquitin.

  • Inhibitor Treatment: Add varying concentrations of L-Leucyl-L-alanine or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[5]

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[6]

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody. A decrease in the high molecular weight smear, representing polyubiquitinated E3 ligase, in the presence of L-Leucyl-L-alanine would indicate inhibition.[4]

3.1.2. Substrate Ubiquitination Assay

This assay directly measures the ability of an E3 ligase to ubiquitinate a specific substrate.

Protocol:

  • Reaction Setup: Similar to the auto-ubiquitination assay, but with the inclusion of a specific recombinant substrate for the E3 ligase.

  • Inhibitor Treatment: Treat with L-Leucyl-L-alanine or vehicle.

  • Incubation and Quenching: Follow the same procedure as the auto-ubiquitination assay.

  • Analysis: Perform Western blotting using an antibody specific to the substrate. A reduction in the appearance of higher molecular weight ubiquitinated forms of the substrate in the presence of the dipeptide would confirm inhibition.[6]

InVitro_E3_Assay_Workflow start Start reagents Prepare Reaction Mix: E1, E2, E3 Ligase, Ubiquitin, ATP (and Substrate for Substrate Assay) start->reagents inhibitor Add L-Leucyl-L-alanine (or Vehicle Control) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation quenching Quench Reaction (SDS-PAGE Buffer + Heat) incubation->quenching analysis SDS-PAGE & Western Blot (Anti-Ub or Anti-Substrate Antibody) quenching->analysis end End analysis->end

Caption: Workflow for in vitro E3 ligase activity assays.

Cell-Based Assays for Ubiquitination and Protein Degradation

Cell-based assays are crucial to validate the in vitro findings and to understand the effects of L-Leucyl-L-alanine in a more physiological context.

3.2.1. Global Ubiquitination Levels

This assay assesses the overall level of ubiquitinated proteins in cells upon treatment with L-Leucyl-L-alanine.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., U937) and treat with various concentrations of L-Leucyl-L-alanine for a specified time. A positive control, such as a known proteasome inhibitor (e.g., MG132), should be included.

  • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Western Blot Analysis: Separate cell lysates by SDS-PAGE and perform Western blotting with an anti-ubiquitin antibody. A decrease in the overall ubiquitin smear in L-Leucyl-L-alanine-treated cells would suggest an inhibition of the ubiquitination process.

3.2.2. Cycloheximide Chase Assay

This classic assay measures the degradation rate of a specific protein.

Protocol:

  • Cell Treatment: Treat cells with L-Leucyl-L-alanine or vehicle.

  • Protein Synthesis Inhibition: Add cycloheximide to block new protein synthesis.

  • Time Course Collection: Collect cell samples at various time points after cycloheximide addition.

  • Analysis: Analyze the levels of a specific short-lived protein (e.g., c-Myc, p53) at each time point by Western blotting. A slower degradation rate (i.e., stabilization) of the protein in the presence of L-Leucyl-L-alanine would indicate an inhibition of its degradation.

Mass Spectrometry-Based Proteomics

For an unbiased and comprehensive analysis, mass spectrometry can be employed to identify and quantify changes in the ubiquitome.

Protocol:

  • Cell Culture and Treatment: Treat cells with L-Leucyl-L-alanine or vehicle.

  • Protein Extraction and Digestion: Extract proteins and digest them into peptides, typically with trypsin. This process leaves a di-glycine (GG) remnant on ubiquitinated lysine residues.[7]

  • Enrichment of Ubiquitinated Peptides: Enrich for ubiquitinated peptides using antibodies that specifically recognize the K-ε-GG remnant.[8]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the ubiquitinated proteins and the specific sites of ubiquitination.[7]

  • Data Analysis: Quantify the changes in ubiquitination levels of specific proteins between the L-Leucyl-L-alanine-treated and control samples.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values of L-Leucyl-L-alanine on E3 Ligase Activity

E3 LigaseSubstrateAssay TypeIC50 (µM)
E3 Ligase A-Auto-ubiquitination50
E3 Ligase ASubstrate XSubstrate Ubiquitination75
E3 Ligase B-Auto-ubiquitination> 500
E3 Ligase CSubstrate YSubstrate Ubiquitination120

This table presents hypothetical data for illustrative purposes.

Concluding Remarks and Future Directions

The exploration of L-Leucyl-L-alanine as a modulator of ubiquitin-mediated protein degradation is in its infancy. The preliminary evidence suggesting its role as an E3 ligase inhibitor opens up an exciting avenue for research. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically investigate the mechanism of action, specificity, and cellular effects of this dipeptide.

Future research should focus on:

  • Screening against a panel of E3 ligases: To determine the specificity of L-Leucyl-L-alanine.

  • Structural studies: To elucidate the binding mode of the dipeptide to its target E3 ligase(s).

  • In vivo studies: To assess the therapeutic potential of L-Leucyl-L-alanine in disease models where the UPS is dysregulated.

A deeper understanding of how small molecules like L-Leucyl-L-alanine can modulate the activity of E3 ligases will undoubtedly contribute to the development of novel and more specific therapies for a wide range of human diseases.

References

  • Gabrhel, M., Peychl, J., & Koncickova, J. (2002). Effects of the combination of a proteasome inhibitor (PSI) and an inhibitor of ubiquitin-ligases (Leu-Ala) on the ultrastructure of human leukemic U937 cells. General Physiology and Biophysics, 21(2), 213-223. [Link]

  • Müller, L., Kutzner, C. E., Balaji, V., & Hoppe, T. (2022). In Vitro Analysis of E3 Ubiquitin Ligase Function. JoVE (Journal of Visualized Experiments), (186), e62393. [Link]

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  • Li, Y., & Zhang, T. (2022). E3 ubiquitin ligases in the acute leukemic signaling pathways. Frontiers in Oncology, 12, 878334. [Link]

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  • Xia, D., et al. (2008). Pairs of dipeptides synergistically activate the binding of substrate by ubiquitin ligase through dissociation of its autoinhibitory domain. Proceedings of the National Academy of Sciences, 105(32), 11161-11166. [Link]

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  • He, Y., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 835-844.e5. [Link]

  • Peng, J., et al. (2011). Dissecting the ubiquitin pathway by mass spectrometry. FEBS letters, 585(18), 2782–2788. [Link]

  • Lozano-Durán, R., & Zipfel, C. (2015). E3 ubiquitin-ligases and their target proteins during the regulation of plant innate immunity. Frontiers in plant science, 6, 106. [Link]

  • Liu-Yesucevitz, L., et al. (2011). Aggresome formation and liquid–liquid phase separation independently induce cytoplasmic aggregation of TAR DNA-binding protein 43. Scientific reports, 1(1), 5. [Link]

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  • Elu, F., et al. (2020). Mass Spectrometry-Based Characterization of Ub- and UbL-Modified Proteins. Methods in molecular biology (Clifton, N.J.), 2139, 147–162. [Link]

  • Kumar, A., & Ramalingam, R. (2022). Decoding the ubiquitin landscape by cutting-edge ubiquitinomic approaches. Biochemical Society transactions, 50(2), 859–871. [Link]

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Foundational

An In-Depth Technical Guide to the Function of L-Leucyl-L-alanine in Energy Metabolism

Abstract This technical guide provides a comprehensive examination of the dipeptide L-Leucyl-L-alanine and its putative role in cellular energy metabolism. While direct research on this specific dipeptide is limited, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the dipeptide L-Leucyl-L-alanine and its putative role in cellular energy metabolism. While direct research on this specific dipeptide is limited, this document synthesizes the current understanding of dipeptide transport and hydrolysis with the well-established metabolic functions of its constituent amino acids, L-leucine and L-alanine. We will explore the molecular mechanisms by which L-Leucyl-L-alanine is likely to influence key energy-sensing and metabolic pathways, including the mTOR and AMPK signaling cascades, glycolysis, the tricarboxylic acid (TCA) cycle, and mitochondrial respiration. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into the metabolic impact of L-Leucyl-L-alanine.

Introduction: The Emerging Role of Dipeptides in Cellular Metabolism

Dipeptides, consisting of two amino acids linked by a peptide bond, have long been considered transient intermediates in protein digestion and turnover. However, a growing body of evidence suggests that dipeptides possess unique physiological functions and can serve as efficient vehicles for amino acid delivery to cells. L-Leucyl-L-alanine, a dipeptide composed of the essential branched-chain amino acid L-leucine and the non-essential amino acid L-alanine, stands as a molecule of significant interest for its potential to modulate cellular energy homeostasis.

The metabolic fate of L-Leucyl-L-alanine is intrinsically linked to the individual roles of its constituent amino acids. L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and anabolism.[1] Conversely, L-alanine plays a crucial role in the glucose-alanine cycle, gluconeogenesis, and has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][3] This guide will dissect the anticipated metabolic journey of L-Leucyl-L-alanine, from its transport into the cell to the downstream effects of its constituent amino acids on energy-producing and -consuming pathways.

Cellular Uptake and Hydrolysis of L-Leucyl-L-alanine

The entry of L-Leucyl-L-alanine into the cell is a critical first step in its metabolic activity. Di- and tripeptides are primarily transported across the cell membrane by proton-coupled oligopeptide transporters, namely PepT1 and PepT2. These transporters utilize the electrochemical proton gradient to drive the uptake of a broad range of di- and tripeptides.

Once inside the cell, L-Leucyl-L-alanine is rapidly hydrolyzed into its constituent amino acids, L-leucine and L-alanine, by cytosolic peptidases. This intracellular cleavage is essential for the subsequent participation of these amino acids in their respective metabolic pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Leucyl-L-alanine_ext L-Leucyl-L-alanine PepT1_2 PepT1/PepT2 L-Leucyl-L-alanine_ext->PepT1_2 Uptake L-Leucyl-L-alanine_int L-Leucyl-L-alanine PepT1_2->L-Leucyl-L-alanine_int Peptidases Cytosolic Peptidases L-Leucyl-L-alanine_int->Peptidases Hydrolysis L-Leucine L-Leucine Peptidases->L-Leucine L-Alanine L-Alanine Peptidases->L-Alanine

Figure 1: Cellular uptake and hydrolysis of L-Leucyl-L-alanine.

The Dichotomous Role of L-Leucine and L-Alanine in Energy Sensing

The liberation of L-leucine and L-alanine within the cell initiates a cascade of signaling events that influence energy metabolism. These two amino acids often exert opposing effects on the central energy-sensing pathways, mTORC1 and AMPK.

L-Leucine and the mTORC1 Pathway: A Pro-Anabolic Signal

L-leucine is a well-established activator of mTORC1, a serine/threonine kinase that promotes anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1] The activation of mTORC1 by leucine is a complex process involving the Rag GTPases and their localization to the lysosome.

G L-Leucine L-Leucine Rag_GTPases Rag GTPases L-Leucine->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolism Promotes Catabolism Catabolic Processes (Autophagy) mTORC1->Catabolism Inhibits G L-Alanine L-Alanine AMP_ATP_ratio ↑ AMP:ATP Ratio L-Alanine->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Catabolism Catabolic Processes (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolic Processes (Protein & Lipid Synthesis) AMPK->Anabolism Inhibits

Figure 3: L-Alanine activation of the AMPK signaling pathway.

Impact on Core Metabolic Pathways

The intracellular release of L-leucine and L-alanine from L-Leucyl-L-alanine directly feeds into central metabolic pathways, influencing cellular energy production.

Glycolysis and the Glucose-Alanine Cycle

L-alanine is a key player in the glucose-alanine cycle, a metabolic loop that transports amino groups and carbon skeletons between muscle and the liver. In peripheral tissues, pyruvate, the end product of glycolysis, can be transaminated to form alanine. This alanine is then released into the bloodstream and transported to the liver, where it is converted back to pyruvate, which can then be used for gluconeogenesis. [2]

The Tricarboxylic Acid (TCA) Cycle and Anaplerosis

Both L-leucine and L-alanine can be catabolized to intermediates that enter the TCA cycle. L-leucine is a ketogenic amino acid, meaning its breakdown produces acetyl-CoA and acetoacetate. Acetyl-CoA can enter the TCA cycle for oxidation. L-alanine, a glucogenic amino acid, is readily converted to pyruvate, which can then be converted to acetyl-CoA or oxaloacetate, an important anaplerotic substrate for the TCA cycle.

Mitochondrial Respiration and Oxidative Phosphorylation

The catabolism of both L-leucine and L-alanine ultimately provides substrates (NADH and FADH2) for the electron transport chain, driving mitochondrial respiration and ATP production through oxidative phosphorylation. Leucine supplementation has been shown to increase mitochondrial respiration. [4]Conversely, high concentrations of alanine have been reported to inhibit the mitochondrial respiratory chain in some contexts. [5]

Experimental Protocols for Investigating the Metabolic Effects of L-Leucyl-L-alanine

To rigorously assess the function of L-Leucyl-L-alanine in energy metabolism, a multi-faceted experimental approach is required. The following protocols provide a framework for such investigations.

Cell Culture Models
  • Choice of Cell Line: Select a cell line relevant to the research question (e.g., C2C12 myotubes for muscle metabolism, HepG2 hepatocytes for liver metabolism).

  • Culture Conditions: Maintain cells in a standard culture medium. For amino acid-specific studies, use a custom amino acid-free medium supplemented with known concentrations of amino acids and the dipeptide of interest.

Measurement of Intracellular Amino Acid Concentrations

This protocol allows for the quantification of intracellular L-leucine and L-alanine following supplementation with L-Leucyl-L-alanine.

Materials:

  • Cultured cells

  • L-Leucyl-L-alanine

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with L-Leucyl-L-alanine at desired concentrations and time points.

  • Aspirate the culture medium and wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the intracellular metabolites.

  • Analyze the supernatant by LC-MS to quantify L-leucine and L-alanine concentrations. [6]

Analysis of Glycolysis and Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) as indicators of glycolysis and mitochondrial respiration, respectively. [7][8] Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • L-Leucyl-L-alanine

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere.

  • Treat cells with L-Leucyl-L-alanine for the desired duration.

  • Replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the Seahorse XF cartridge with the mitochondrial stress test compounds.

  • Perform the Seahorse XF Cell Mito Stress Test assay according to the manufacturer's instructions.

  • Analyze the OCR and ECAR data to determine basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

Western Blot Analysis of mTOR and AMPK Signaling Pathways

This protocol assesses the activation state of key proteins in the mTOR and AMPK signaling pathways.

Materials:

  • Cultured cells treated with L-Leucyl-L-alanine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK, anti-phospho-p70S6K, anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. [9]8. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation and Interpretation

To facilitate the comparison of metabolic effects, quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Effects of L-Leucyl-L-alanine on Cellular Energy Metabolism

Metabolic ParameterControlL-Leucyl-L-alanine TreatedFold Change
Intracellular Concentration (µM)
L-Leucine1005005.0
L-Alanine2008004.0
Seahorse XF Analysis
Basal OCR (pmol/min)1501801.2
Maximal OCR (pmol/min)3003501.17
Basal ECAR (mpH/min)50601.2
Signaling Pathway Activation (Fold Change)
p-mTOR/mTOR1.03.53.5
p-AMPK/AMPK1.00.80.8

Conclusion and Future Directions

L-Leucyl-L-alanine represents a fascinating dipeptide with the potential to exert significant and complex effects on cellular energy metabolism. By delivering both a potent mTORC1 activator (L-leucine) and a key substrate for gluconeogenesis and potential AMPK activator (L-alanine), this dipeptide may fine-tune the balance between anabolic and catabolic processes. The experimental framework provided in this guide offers a robust starting point for researchers to elucidate the precise metabolic functions of L-Leucyl-L-alanine. Future studies employing stable isotope tracing and comprehensive metabolomic analyses will be crucial to fully unravel the metabolic fate of this dipeptide and its impact on cellular energy homeostasis. Such investigations hold promise for the development of novel therapeutic strategies for metabolic disorders and for optimizing nutritional interventions in various physiological and pathological states.

References

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  • Seahorse Bioscience. (n.d.). Seahorse XF Cell Mito Stress Test Kit.
  • Seahorse Bioscience. (n.d.). Seahorse XF Glycolysis Stress Test Kit.
  • Sousa-Coelho, A. L., et al. (2018). l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism. Molecular Metabolism, 17, 61-70.
  • van der Windt, G. J., et al. (2014). The Seahorse XF analyzer: A powerful new tool for measuring mitochondrial function. Methods in Molecular Biology, 1141, 309-321.
  • Wu, M., et al. (2007). Multiparameter metabolic analysis reveals a close link between attenuated mitochondrial respiration and enhanced glycolysis in cells. American Journal of Physiology-Cell Physiology, 292(1), C125-C136.
  • Yoon, M. S. (2017). mTOR as a key regulator in maintaining skeletal muscle mass. Frontiers in Physiology, 8, 788.
  • Zampieri, M., et al. (2015). Inhibition of the mitochondrial respiratory chain by alanine in rat cerebral cortex. Metabolic Brain Disease, 30(1), 221-228.

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Exploratory

Whitepaper: L-Leucyl-L-alanine - Unveiling a Putative Dipeptide Signaling Molecule in Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals. Core Directive: This document serves as an in-depth technical guide and a forward-looking whitepaper.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document serves as an in-depth technical guide and a forward-looking whitepaper. Given the nascent research on L-Leucyl-L-alanine as a distinct signaling entity, this guide synthesizes foundational knowledge of its constituent amino acids and related dipeptide signaling pathways to build a strong scientific rationale for its investigation. It provides the theoretical framework and detailed experimental protocols required to explore its potential as a novel signaling molecule, particularly in the context of metabolic diseases.

Introduction: Beyond Building Blocks - The Rise of Dipeptides as Signaling Molecules

For decades, the central role of amino acids has been defined by their function as the fundamental constituents of proteins. However, a growing body of evidence is illuminating a more nuanced role for amino acids and their simplest polymers, dipeptides, as active signaling molecules. These small, mobile compounds can exert precise regulatory effects on cellular processes, acting as ligands for receptors and modulating physiological responses.

L-Leucyl-L-alanine (Leu-Ala) is a simple dipeptide composed of two critical non-polar amino acids. While its constituent parts, L-leucine and L-alanine, are well-documented for their individual roles in metabolic signaling—particularly in stimulating insulin secretion—the function of the dipeptide itself remains largely unexplored.[1][2][3] This guide posits that L-Leucyl-L-alanine is not merely an intermediate metabolite but a potential signaling molecule in its own right. We will deconstruct the known signaling pathways of its components, propose a hypothesized mechanism of action for the dipeptide, and provide a robust experimental framework to validate this hypothesis, offering a roadmap for researchers in academia and industry.

Part 1: Foundational Signaling Context - The Legacy of L-Leucine and L-Alanine

To appreciate the potential of L-Leucyl-L-alanine, one must first understand the well-established signaling roles of its constituent amino acids.

L-Leucine: The Archetypal Anabolic Signal

L-leucine is a branched-chain amino acid (BCAA) renowned for its potent stimulation of insulin secretion from pancreatic β-cells.[1] Its signaling activity is multifaceted, involving:

  • Metabolic Fuel: Leucine can be metabolized within the mitochondria, increasing the ATP/ADP ratio, which leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and insulin granule exocytosis.[1]

  • Allosteric Activation: It acts as an allosteric activator of glutamate dehydrogenase (GDH), enhancing glutamine and glutamate metabolism and further amplifying insulin secretion.[1]

  • mTOR Pathway Activation: Leucine is a primary activator of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.

L-Alanine: A Key Player in Glucose Homeostasis

L-alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and insulin secretion.[4][5] Its insulinotropic effects are attributed to its metabolism and its influence on β-cell electrophysiology.[2][3] A key mechanism involves its co-transport with sodium ions (Na+), which depolarizes the plasma membrane and contributes to the influx of Ca2+, a critical trigger for insulin release.[2] Furthermore, the metabolism of L-alanine contributes to ATP production, synergizing with glucose to stimulate insulin secretion.[4]

Dipeptides: An Emerging Class of Bioactive Signals

The concept of dipeptides acting as signaling molecules is not without precedent. Specific dipeptides have been shown to elicit biological responses independent of their constituent amino acids.[6][7] For instance, certain γ-glutamyl dipeptides can persistently activate protein kinase A signaling pathways in yeast by interacting with transceptors.[8] This establishes that the peptide bond and the unique three-dimensional structure of a dipeptide can confer novel biological activities not present in its free amino acid components.

Part 2: L-Leucyl-L-alanine - A Putative Signaling Molecule in Metabolism

Based on the strong metabolic signaling roles of its components, we hypothesize that L-Leucyl-L-alanine functions as an integrated signaling molecule, potentially targeting nutrient-sensing G-protein coupled receptors (GPCRs) involved in metabolic regulation.

Physicochemical Properties

A clear understanding of the molecule is paramount for its study.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃[9][10]
Molecular Weight 202.25 g/mol [9]
CAS Number 7298-84-2[9][10]
Appearance Solid[9]
Solubility Soluble in 80% acetic acid[10]
Purity (Typical) ≥99%[10]
Hypothesized Mechanism of Action: Targeting GPR142

A plausible candidate for mediating the effects of L-Leucyl-L-alanine is the G-protein coupled receptor 142 (GPR142). GPR142 is highly expressed in pancreatic islets (both α and β-cells) and enteroendocrine cells.[11][12] It has been deorphanized as a receptor for aromatic amino acids (L-Tryptophan and L-Phenylalanine) and certain dipeptides with an N-terminal Tryptophan.[12] Activation of GPR142 stimulates glucose-dependent insulin secretion, as well as the release of glucagon and gut hormones like GIP and GLP-1, making it a promising target for Type 2 Diabetes.[12][13][14][15]

While L-Leucyl-L-alanine is not an aromatic dipeptide, the known promiscuity of some GPCRs allows for the possibility that it could act as an agonist. We hypothesize that L-Leucyl-L-alanine binds to GPR142, activating downstream Gq and/or Gi signaling pathways, leading to an increase in intracellular calcium and the potentiation of insulin secretion.

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Leu_L_Ala L-Leucyl-L-alanine GPR142 GPR142 Receptor L_Leu_L_Ala->GPR142 Binding & Activation G_Protein Gq/Gi Protein GPR142->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Insulin_Secretion Potentiated Insulin Secretion Ca_Release->Insulin_Secretion

Caption: Hypothesized signaling cascade for L-Leucyl-L-alanine via the GPR142 receptor.

Part 3: Experimental Framework for Investigation

To move from hypothesis to evidence, a systematic and rigorous experimental approach is required. The following protocols provide a self-validating system to interrogate the function of L-Leucyl-L-alanine.

Protocol 1: Receptor Binding and Activation Assay

Objective: To determine if L-Leucyl-L-alanine can directly bind to and activate a candidate receptor, such as GPR142.

Methodology: In Vitro Second Messenger Assay (IP1 Accumulation)

This protocol is based on the principle that Gq-coupled receptors, like GPR142, activate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP2 and then IP1. Measuring the accumulation of IP1 serves as a robust readout of receptor activation.[11][12]

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR142. Use untransfected HEK293 cells as a negative control.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Stimulation:

    • Wash the cells with a stimulation buffer.

    • Add L-Leucyl-L-alanine at a range of concentrations (e.g., 1 µM to 10 mM).

    • Include a known GPR142 agonist (e.g., L-Tryptophan) as a positive control.

    • Include a vehicle-only control.

  • Lysis and Detection: After a defined incubation period (e.g., 30-60 minutes), lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Workflow_Receptor_Assay A Culture GPR142-HEK293 & Wild-Type HEK293 Cells B Seed Cells into 96-Well Plates A->B C Stimulate with Ligands: - L-Leucyl-L-alanine (Dose-Response) - L-Tryptophan (Positive Control) - Vehicle (Negative Control) B->C D Incubate (30-60 min) C->D E Lyse Cells D->E F Measure IP1 Accumulation (HTRF / ELISA) E->F G Data Analysis: Generate Dose-Response Curve Calculate EC50 F->G

Caption: Experimental workflow for the GPR142 activation assay.

Protocol 2: Physiological Response - Insulin Secretion from Pancreatic Islets

Objective: To assess the physiological effect of L-Leucyl-L-alanine on glucose-stimulated insulin secretion (GSIS) from primary pancreatic islets.

Methodology: Static Islet Incubation Assay

This protocol provides a direct measure of the dipeptide's ability to modulate the function of the primary cell type involved in glycemic control.

Step-by-Step Protocol:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Static Incubation (Stimulation):

    • Transfer groups of islets (e.g., 5-10 islets per replicate) into tubes containing KRB buffer with different conditions:

      • Low Glucose (2.8 mM) + Vehicle

      • Low Glucose (2.8 mM) + L-Leucyl-L-alanine (e.g., 1 mM)

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + L-Leucyl-L-alanine (1 mM)

      • High Glucose (16.7 mM) + Positive Control (e.g., Exendin-4)

  • Supernatant Collection: Incubate for 60 minutes at 37°C. After incubation, collect the supernatant containing the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using a standard Insulin ELISA kit.

  • Data Normalization: Normalize the secreted insulin levels to the total insulin content of the islets (measured after lysing the islets).

Workflow_Islet_Assay A Isolate & Culture Pancreatic Islets B Pre-incubate Islets in Low Glucose KRB A->B C Incubate in Test Conditions: - Low/High Glucose - +/- L-Leucyl-L-alanine - +/- Controls B->C D Collect Supernatant C->D E Lyse Islets for Total Insulin Content C->E F Measure Secreted Insulin (ELISA) D->F G Analyze & Normalize Data (Secreted / Total Insulin) E->G F->G

Caption: Workflow for assessing insulin secretion from isolated pancreatic islets.

Part 4: Therapeutic Implications and Future Directions

The validation of L-Leucyl-L-alanine as a GPR142 agonist would have significant therapeutic implications. GPR142 agonists are being actively pursued as a novel class of therapeutics for Type 2 Diabetes because they potentiate insulin secretion in a glucose-dependent manner, which may reduce the risk of hypoglycemia compared to other secretagogues.[14][15] A dipeptide agonist could offer unique pharmacokinetic and pharmacodynamic properties compared to small molecules or amino acids.

Future research should focus on:

  • Receptor Specificity: Screening L-Leucyl-L-alanine against a panel of other nutrient-sensing GPCRs to determine its selectivity.

  • Transporter Identification: Identifying the specific peptide transporters (e.g., PEPT1/2) responsible for its uptake into target cells.

  • In Vivo Efficacy: Evaluating the effects of L-Leucyl-L-alanine on glucose tolerance and hormone secretion in animal models of diabetes and obesity.[13]

  • Structure-Activity Relationship (SAR): Synthesizing and testing related dipeptides to understand the structural requirements for receptor activation.

Conclusion

L-Leucyl-L-alanine stands at the intersection of metabolism and cell signaling. While direct evidence of its signaling role is currently limited, the strong precedent set by its constituent amino acids and other bioactive dipeptides provides a compelling rationale for its investigation. By targeting nutrient-sensing pathways, potentially through receptors like GPR142, this simple dipeptide could represent a novel endogenous modulator of metabolic homeostasis. The experimental framework provided in this guide offers a clear path to elucidating its function and unlocking its potential therapeutic value. The exploration of L-Leucyl-L-alanine is a call to look beyond the conventional roles of biomolecules and to uncover the subtle, yet powerful, signaling language that governs cellular life.

References

  • Lin, H. V., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS One. [Link]

  • Brennan, L., et al. (2002). A Nuclear Magnetic Resonance-Based Demonstration of Substantial Oxidative l-Alanine Metabolism and l-Alanine-Enhanced Glucose Metabolism in a Clonal Pancreatic β-Cell Line. Diabetes. [Link]

  • Allmax Nutrition. (2025). L-Alanine Benefits, Side Effects & Role in Health Supplements. Allmax Nutrition. [Link]

  • Das, A., et al. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). ResearchGate. [Link]

  • Clinicaltrials.eu. (n.d.). L-ALANINE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Grunddal, K. V., et al. (2018). The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones. Molecular Metabolism. [Link]

  • Creative Biolabs. (2024). What are GPR142 agonists and how do they work?. Creative Biolabs. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. [Link]

  • MP Biomedicals. (n.d.). L-Leucyl-L-alanine, 100 mg. MP Biomedicals. [Link]

  • PubMed. (2014). Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes. PubMed. [Link]

  • Yang, J., et al. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition & Metabolism. [Link]

  • Van Zeebroeck, G., et al. (2012). Peptides induce persistent signaling from endosomes by a nutrient transceptor. Nature Chemical Biology. [Link]

  • MDPI. (2022). Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus. MDPI. [Link]

  • ResearchGate. (2022). The Possible Roles of β-alanine and L-carnosine in Anti-aging. ResearchGate. [Link]

  • ScienceDirect. (2014). Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. ScienceDirect. [Link]

  • PubMed Central. (2024). Not to be overlooked: dipeptides and their role in plant stress resilience. PubMed Central. [Link]

  • Brennan, L. (2007). Amino acid metabolism, insulin secretion and diabetes. Biochemical Society Transactions. [Link]

  • MDPI. (2021). The Impact of Amino Acids on Postprandial Glucose and Insulin Kinetics in Humans: A Quantitative Overview. MDPI. [Link]

  • Wikipedia. (n.d.). Signal peptide. Wikipedia. [Link]

  • Newsholme, P., et al. (2014). Nutrient regulation of insulin secretion and action. Journal of Endocrinology. [Link]

  • ResearchGate. (2018). The dipeptides with interesting biological activities. ResearchGate. [Link]

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Foundational

Physicochemical Characteristics of L-Leucyl-L-alanine: A Technical Guide

Executive Summary L-Leucyl-L-alanine (Leu-Ala) is a synthetic dipeptide composed of L-leucine and L-alanine.[1][2] It serves as a critical model substrate in the study of peptide transport systems (specifically PepT1) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) is a synthetic dipeptide composed of L-leucine and L-alanine.[1][2] It serves as a critical model substrate in the study of peptide transport systems (specifically PepT1) and is utilized in parenteral nutrition formulations to enhance the solubility of hydrophobic amino acids like leucine. This guide provides a rigorous analysis of its physicochemical architecture, solid-state properties, and solution thermodynamics, offering researchers a self-validating framework for its application in drug delivery and cell culture systems.[1]

Molecular Architecture & Fundamental Constants[2][3]

Leu-Ala is a neutral, hydrophobic dipeptide.[1][2] Unlike its constituent free amino acids, the formation of the peptide bond significantly alters its ionization profile and solubility characteristics.

Chemical Identity[4]
  • IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid[2]

  • CAS Number: 7298-84-2[1][2]

  • Molecular Formula: C₉H₁₈N₂O₃[1][2][3]

  • Molecular Weight: 202.25 g/mol [1][4]

  • SMILES: CC(C)CC(=O)NC(=O)O

Fundamental Constants Table
PropertyValueContext/Condition
Physical State White Crystalline PowderTypically supplied as a hydrate
Melting Point ~250°C (dec.)[1][2]Decomposes upon melting
Solubility (Water) ~40 g/L (40 mg/mL)At 25°C; significantly higher than free Leucine
pKa₁ (COOH) 3.15 ± 0.10Terminal Carboxyl (Estimated for neutral dipeptide)
pKa₂ (NH₃⁺) 8.25 ± 0.10Terminal Amine (Estimated for neutral dipeptide)
Isoelectric Point (pI) 5.70Calculated: (pKa₁ + pKa₂) / 2
LogP -0.68Hydrophilic nature despite hydrophobic side chains

*Note: Dipeptide pKa values typically shift relative to free amino acids.[1] The carboxyl pKa increases (from ~2.3 to ~3.1) and the amino pKa decreases (from ~9.6 to ~8.2) due to the electronic influence of the peptide bond.

Solid-State Characterization

Crystal Structure & Polymorphism

Leu-Ala typically crystallizes as a hydrate from aqueous solutions.[1][2] The crystal lattice is stabilized by an extensive network of hydrogen bonds involving the terminal ammonium group, the carboxylate group, and the water of hydration.

  • Lattice Structure: The hydrophobic side chains (isobutyl and methyl) often align to form layered structures or hydrophobic channels, a common feature in hydrophobic dipeptides like Val-Ala and Leu-Ala.[2]

  • Hygroscopicity: The hydrate form is stable at ambient humidity but can lose water under high vacuum or elevated temperatures (>60°C), potentially leading to an amorphous or metastable anhydrous phase.[1][2]

Thermal Analysis (DSC/TGA)
  • Decomposition: Unlike simple organic small molecules, Leu-Ala does not exhibit a clean melting endotherm.[1][2] Differential Scanning Calorimetry (DSC) typically reveals a broad endotherm onsetting around 250°C , immediately followed by an exothermic decomposition event.[1][2]

  • Protocol Implication: Do not use melting point as a primary identity test without coupled TGA (Thermogravimetric Analysis) to distinguish desolvation from decomposition.

Solution Thermodynamics & Solubility Profile

One of the primary advantages of Leu-Ala is its solubility advantage over free L-Leucine.[2] Free L-Leucine is poorly soluble (~24 g/L), often limiting its concentration in parenteral nutrition.[1][2] Leu-Ala, with a solubility of ~40 g/L , allows for higher leucine loads in liquid formulations.[1]

pH-Dependent Solubility Logic

The solubility of Leu-Ala is dictated by its zwitterionic nature.[2]

  • pH < 3.0: Cationic form (Solubility High).[1][2]

  • pH 3.0 – 8.0: Zwitterionic form (Solubility Minimum ~ pI).[1][2]

  • pH > 8.5: Anionic form (Solubility High).[1][2]

Visualization: Solubility & Ionization Workflow

The following diagram illustrates the ionization states governing solubility.

SolubilityLogic Figure 1: pH-dependent ionization states of Leu-Ala affecting aqueous solubility. Cation Cationic Form (pH < 3.0) High Solubility Zwitterion Zwitterionic Form (pH 3.0 - 8.0) Min Solubility (pI ~5.7) Cation->Zwitterion Deprotonation (-COOH) Anion Anionic Form (pH > 8.5) High Solubility Zwitterion->Anion Deprotonation (-NH3+)

[1][2]

Stability & Hydrolysis Kinetics

Chemical Stability

The peptide bond in Leu-Ala is kinetically stable in sterile, aqueous solution at neutral pH and ambient temperature.

  • Half-life (Chemical): Estimated > 5 years at pH 7, 25°C.[1][2]

  • Stress Conditions: Hydrolysis is accelerated only under extreme conditions (6M HCl at 110°C for 24 hours) used for amino acid analysis.[1][2]

Enzymatic Instability (Biological Context)

In biological systems, Leu-Ala is rapidly hydrolyzed.[1][2] This contrast is critical for drug development: chemically stable on the shelf, metabolically labile in the body.

  • Enzymes: Cytosolic peptidases (e.g., Leucyl aminopeptidase).[1][2]

  • Mechanism: N-terminal cleavage releasing free Leucine and Alanine.[1][2]

Visualization: Stability Pathways

HydrolysisPath Figure 2: Stability profile of Leu-Ala in chemical vs. biological environments. cluster_0 Chemical Environment (In Vitro) cluster_1 Biological Environment (In Vivo) LeuAla Intact Leu-Ala (Dipeptide) Stable Stable (pH 4-8, 25°C) LeuAla->Stable AcidHyd Hydrolysis (6M HCl, 110°C) LeuAla->AcidHyd Extreme Heat/Acid Enzymatic Rapid Hydrolysis (Aminopeptidases) LeuAla->Enzymatic Physiological Conditions Products L-Leucine + L-Alanine AcidHyd->Products Enzymatic->Products

[2]

Experimental Protocols

Protocol: Determination of Aqueous Solubility

Objective: Accurate measurement of saturation solubility at 25°C.

  • Preparation: Add excess Leu-Ala solid (~100 mg) to 2.0 mL of degassed, deionized water in a glass vial.

  • Equilibration: Vortex for 1 minute, then incubate in a thermomixer at 25°C ± 0.1°C for 24 hours with continuous agitation (500 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).[2]

  • Quantification: Dilute filtrate 1:10 and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve of Leu-Ala (0.1 – 1.0 mg/mL).

Biological Interface: PepT1 Transport Assay

Leu-Ala is a high-affinity substrate for the proton-coupled oligopeptide transporter 1 (PepT1).[2]

  • System: Caco-2 cell monolayers or Xenopus oocytes expressing PepT1.[1][2]

  • Method: Measure uptake of radiolabeled [³H]-Leu-Ala or use it as a competitive inhibitor against a known probe (e.g., Gly-Sar).[1][2]

  • Kinetic Constant:

    
     is typically in the range of 0.1 – 1.0 mM, indicating high affinity.[1]
    

References

  • Selleck Chemicals. L-Leucyl-L-alanine Hydrate Product Datasheet. Retrieved from

  • PubChem. L-Leucyl-L-alanine Compound Summary. National Library of Medicine.[1] Retrieved from

  • MP Biomedicals. L-Leucyl-L-alanine Specification Sheet. Retrieved from [2]

  • Adibi, S. A. (1997).[1][2] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340.[1][2] (Contextual grounding for PepT1 transport).

  • Yalkowsky, S.H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amino acid/peptide solubility trends).

Sources

Exploratory

Mechanistic &amp; Thermodynamic Analysis of L-Leucyl-L-alanine Metal Ion Interactions

Executive Summary This technical guide provides a comprehensive analysis of the coordination chemistry, thermodynamics, and structural dynamics of L-Leucyl-L-alanine (Leu-Ala) with transition metal ions, specifically Cu(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the coordination chemistry, thermodynamics, and structural dynamics of L-Leucyl-L-alanine (Leu-Ala) with transition metal ions, specifically Cu(II), Ni(II), and Zn(II) . Unlike simple amino acids, Leu-Ala introduces a critical "switch" mechanism driven by amide nitrogen deprotonation , a phenomenon exclusive to specific metals (Cu, Ni) and pH ranges.

Key Technical Insight: While most dipeptide-copper complexes form hydrated cis-isomers in the solid state, Leu-Ala uniquely favors a stable anhydrous trans-conformation for Cu(II) complexes. This steric-driven preference has significant implications for chiral separation and metalloenzyme modeling.

Coordination Chemistry & Mechanistic Pathways

The interaction of Leu-Ala with metal ions is not static; it is a dynamic equilibrium governed by pH and the electronic configuration of the metal center.

The "Amide Switch" Mechanism (Cu(II) & Ni(II))

For


 Cu(II) and low-spin 

Ni(II), the binding mechanism undergoes a distinct transition as pH increases.
  • Stage I (Low pH < 4.0): The metal ion binds to the terminal amino nitrogen (

    
    ) and the carbonyl oxygen  (
    
    
    
    ) of the peptide bond. This forms a chelate, but the amide nitrogen remains protonated.[1]
  • Stage II (pH 4.0 - 6.0): A critical deprotonation event occurs at the peptide amide nitrogen (

    
     for Cu(II)). The metal ion displaces the amide proton, inducing a rearrangement to a stable 5-membered chelate ring  involving the amide nitrogen (
    
    
    
    ).
  • Stage III (High pH > 7.0): Hydroxide ions may enter the coordination sphere, or bis-complexes (

    
    ) may form depending on stoichiometry.
    
The Zinc(II) Divergence

Zinc(II) (


) is chemically distinct. It lacks the crystal field stabilization energy (CFSE) to force the planar geometry required for amide deprotonation. Consequently, Zn(II) coordinates primarily through the terminal amine  and carboxylate oxygen , often adopting a tetrahedral geometry without displacing the amide proton.
Structural Isomerism: The "Trans" Anomaly

Crystallographic studies reveal a unique behavior for Leu-Ala compared to L-Val or L-Ile dipeptides.

  • Standard Behavior: Most Cu(II)-dipeptides crystallize as hydrated cis-isomers (hydrophilic channels, water-bridged).

  • Leu-Ala Behavior: Forms an anhydrous trans-isomer . The bulky isobutyl side chain of Leucine creates steric hindrance that destabilizes the cis hydrated form, driving the system toward the thermodynamically more stable trans configuration.

Visualization of Coordination Modes

The following diagram illustrates the pH-dependent coordination switch for Cu(II) vs. the static mode of Zn(II).

CoordinationSwitch cluster_legend Key Mechanism FreeLigand Free Leu-Ala (Zwitterion) Cu_LowPH Cu(II) Complex (pH < 4) [Cu(L)(H2O)x]2+ (N-terminal, C=O binding) FreeLigand->Cu_LowPH + Cu(II) Zn_Complex Zn(II) Complex Tetrahedral Mode (N-terminal, COO- binding) FreeLigand->Zn_Complex + Zn(II) No Amide Switch Cu_HighPH Cu(II) Chelate (pH > 5) [Cu(H-1L)]+ (N-terminal, N-amide binding) Cu_LowPH->Cu_HighPH Amide Deprotonation (pKa ~ 4.2) Legend Red Arrow indicates Amide Nitrogen Deprotonation

Caption: Mechanistic divergence between Cu(II) (amide deprotonation) and Zn(II) (carboxylate binding).

Thermodynamic Profile

The stability of Leu-Ala complexes follows the Irving-Williams Series , with Cu(II) exhibiting the highest stability due to the Jahn-Teller effect and the strength of the


 bond.
Stability Constants ( )

While specific constants vary by ionic strength and temperature, the following representative values (derived from analogous dipeptide systems like Ala-Ala and specific Cu-Leu studies) provide a reliable baseline for experimental design.

Metal IonSpecies

(approx)
Coordination GeometryKey Thermodynamic Driver
Cu(II)

5.5 - 6.0Distorted OctahedralEnthalpy (

)
Cu(II)

pK_a ~ 4.2 Square PlanarAmide Deprotonation
Ni(II)

4.0 - 4.5OctahedralEntropy (

)
Zn(II)

3.0 - 3.5TetrahedralEntropy (Water Release)
Co(II)

2.8 - 3.2OctahedralWeak Field Ligand
Thermodynamic Parameters
  • Entropy (

    
    ):  The formation of the initial complex is largely entropy-driven . The chelate effect releases solvating water molecules into the bulk solvent, increasing system disorder.[2]
    
  • Enthalpy (

    
    ):  The deprotonation step for Cu(II) is enthalpically favored due to the formation of a strong 
    
    
    
    -bond between Cu(II) and the deprotonated amide nitrogen.

Experimental Protocols

To validate these interactions in a research setting, two primary methodologies are recommended: Potentiometric Titration (for constants) and UV-Vis Spectroscopy (for structural assignment).

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine


 and amide deprotonation 

.
  • Preparation: Prepare a 1 mM solution of Leu-Ala in degassed water (

    
    ).
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration (Ligand Only): Titrate 50 mL of ligand solution with 0.1 M NaOH to determine ligand

    
     values (
    
    
    
    ,
    
    
    ).
  • Titration (Metal Complex): Add metal salt (e.g.,

    
    ) at a 1:1 molar ratio.
    
  • Data Collection: Titrate with NaOH from pH 2.5 to 10.5.

  • Analysis: Use software like Hyperquad or BEST to fit the curve.

    • Indicator: A divergence of the metal curve from the ligand curve at low pH indicates complexation. An additional buffer region at pH 4-5 (for Cu) indicates amide deprotonation.

Protocol B: Spectroscopic Validation (UV-Vis)

Objective: Confirm coordination mode via d-d transition shifts.

  • Baseline: Measure the spectrum of

    
     (aq) (
    
    
    
    ).
  • Complexation: Add Leu-Ala (1:1 ratio) at pH 3.0.

    • Observation: Slight blue shift (

      
      ) 
      
      
      
      
      
      coordination.
  • The Switch: Adjust pH to 6.5.

    • Observation: Significant blue shift (

      
      ) and intensification.
      
    • Conclusion: Formation of the

      
       chelate ring.
      
Workflow Diagram

ExperimentalWorkflow Start Start: Leu-Ala Solution (1 mM, I=0.1M) Step1 Potentiometric Titration (+ Metal Ion, pH 2-11) Start->Step1 Decision Curve Divergence? Step1->Decision Decision->Start No (Check Conc.) Analysis Calculate log K (Hyperquad/BEST) Decision->Analysis Yes Spec UV-Vis Validation (Check d-d shift) Analysis->Spec Outcome Define Coordination Mode (Monodentate vs Chelate) Spec->Outcome

Caption: Integrated workflow for thermodynamic and structural characterization.

Biological & Pharmaceutical Implications[3]

Metalloenzyme Substrates

Leu-Ala is a classic substrate for Leucine Aminopeptidase (LAP) , a cytosolic metalloenzyme (usually Zn(II) or Mn(II) dependent).

  • Mechanism: LAP requires a metal ion to polarize the carbonyl oxygen of the peptide bond, making the carbon susceptible to nucleophilic attack by water.

  • Relevance: The stability data (

    
    ) of Leu-Ala with Zn(II) is critical for understanding the turnover rate (
    
    
    
    ). If the binding is too strong (thermodynamic sink), the product release is inhibited.
Drug Formulation

The trans-isomer preference of Cu(Leu-Ala) complexes is highly relevant for solid-state drug formulation. The anhydrous trans form is generally more stable against humidity and degradation than the hydrated cis forms typical of other dipeptides, making Leu-Ala a potential stabilizing scaffold for metal-based therapeutics.

References

  • Yokota, M., et al. (2016). "Cu(II) Complex of L-Leucine Favor a Different Type of Crystal Structure from Cu(II)-L-Val and Cu(II)-L-Ile". Advances in Chemical Engineering and Science. Link

  • Sigel, H., & Martin, R. B. (1982). "Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands". Chemical Reviews. Link

  • Sovago, I., et al. (2016). "Thermodynamic and structural characterization of the copper(II) complexes of peptides". Coordination Chemistry Reviews. Link

  • Sajadi, S. A. (2010). "A comparative investigation of interaction between metal ions with L-methionine and related compounds". Advances in Bioscience and Biotechnology. Link

  • Gour, H.S. (2011). "A Study of Stability Constants of [Zn – L-Amino Acidate – Vitamin-PP] Systems". American Journal of Analytical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy for L-Leucyl-L-alanine structural elucidation

Application Note: Structural Elucidation of L-Leucyl-L-alanine via High-Resolution NMR Spectroscopy Abstract & Scope This application note details the structural characterization of the dipeptide L-Leucyl-L-alanine (Leu-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of L-Leucyl-L-alanine via High-Resolution NMR Spectroscopy

Abstract & Scope

This application note details the structural characterization of the dipeptide L-Leucyl-L-alanine (Leu-Ala) using 1D and 2D NMR spectroscopy. While dipeptides appear structurally simple, distinguishing a covalent dipeptide from a stoichiometric physical mixture of its constituent amino acids is a critical quality attribute (CQA) in metabolomics and therapeutic peptide manufacturing.

This guide prioritizes DMSO-d6 as the solvent of choice for de novo structural elucidation to preserve amide proton (


) connectivity, while referencing D2O  for routine purity analysis.

Materials & Sample Preparation

To ensure high-fidelity data, sample preparation must account for the zwitterionic nature of the peptide and the exchangeability of amide protons.

Solvent Selection Strategy
SolventApplicationProsCons
DMSO-d6 Structural Elucidation Preserves amide (

) and amine (

) protons. Essential for sequencing via HMBC/NOESY.
Viscous (broader lines); hygroscopic (water peak at 3.33 ppm).
D2O Purity/Quantification Sharp lines; mimics physiological state.Amide protons exchange with

(disappear); no

correlations possible.
Preparation Protocol (Elucidation Mode)
  • Mass: Weigh 10–15 mg of L-Leu-L-Ala powder.

  • Solvation: Dissolve in 600 µL of DMSO-d6 (99.9% D).

  • Internal Standard: Add 0.05% (v/v) TMS (Tetramethylsilane).

    • Note: Do not use TSP in DMSO; it is less soluble and referencing can be erratic.

  • Vessel: Transfer to a 5mm high-precision NMR tube (e.g., Wilmad 535-PP).

  • Equilibration: Allow sample to equilibrate to probe temperature (298 K) for 5 minutes to minimize convection currents.

Acquisition Strategy & Pulse Sequences

The following workflow ensures complete assignment.

  • 1H ZG30 (1D Proton): 16 scans,

    
     = 2.0s. Quantitative overview.
    
  • 1H-1H COSY (Correlation Spectroscopy): 2048 x 256 points. Identifies isolated spin systems (Leu vs. Ala).

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Multiplicity editing (CH/CH3 positive, CH2 negative). Maps carbons to protons.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): CRITICAL STEP. Optimized for

    
     Hz. Connects the carbonyl of Leucine to the amide/alpha-proton of Alanine.
    

Structural Elucidation Workflow

The elucidation logic follows a "Divide and Conquer" approach: separate the spin systems, then bridge them via the peptide bond.

Step 1: 1D 1H Analysis (Residue Identification)

The spectrum will show two distinct aliphatic regions and an amide region (in DMSO).

  • Leucine (N-terminal):

    • 
       0.90 ppm:  Two doublets (overlapping) corresponding to the 
      
      
      
      -methyls.
    • 
       1.5 - 1.7 ppm:  Multiplets for 
      
      
      
      -CH2 and
      
      
      -CH.
    • 
       ~3.8 ppm:  Triplet/Multiplet for 
      
      
      
      -CH.
  • Alanine (C-terminal):

    • 
       1.25 - 1.35 ppm:  Distinct doublet (
      
      
      
      Hz) for the
      
      
      -methyl group.
    • 
       4.2 - 4.4 ppm:  Quintet/Multiplet for 
      
      
      
      -CH. Note: The C-terminal
      
      
      -proton is typically more deshielded (downfield) than the N-terminal
      
      
      -proton due to the carboxylic acid proximity.
  • Amide/Amine (DMSO only):

    • 
       ~8.0 - 8.5 ppm:  Doublet. The amide 
      
      
      
      of Alanine.
    • 
       ~8.0 ppm (Broad):  The N-terminal amine (
      
      
      
      ) of Leucine.
Step 2: Sequencing (The Peptide Bond)

To prove this is L-Leu-L-Ala and not L-Ala-L-Leu or a mixture:

  • HMBC Correlation: Look for a cross-peak between the Leucine Carbonyl Carbon (~170 ppm) and the Alanine Amide Proton (~8.2 ppm) or Alanine

    
    -Proton .
    
  • NOESY Correlation: Strong spatial proximity between Leu-

    
    H and Ala-
    
    
    
    .

Data Summary: Chemical Shift Table (DMSO-d6)

Values are approximate and pH/concentration dependent.

ResiduePositionAtom1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
Key Correlations (HMBC/COSY)
Leucine N-Term

-CH3
0.89 - 0.93dd21.5, 23.0COSY to Leu-


-CH
1.60m24.0

-CH2
1.52m41.0

-CH
3.85m51.5HMBC to Leu-C=O
C=O--169.5HMBC to Ala-NH
Alanine C-Term

8.25d-COSY to Ala-


-CH
4.25m48.0HMBC to Ala-COOH

-CH3
1.30d17.5COSY to Ala-

COOH--174.0

Visualization: Logic Flow for Assignment

The following diagram illustrates the decision matrix for assigning the dipeptide sequence.

LeuAla_Assignment Start Start: 1H NMR Spectrum (DMSO-d6) Methyl_ID Step 1: Methyl Region Analysis (0.8 - 1.5 ppm) Start->Methyl_ID Leu_ID Identify Leucine: High field doublets (0.9 ppm) Isobutyl pattern Methyl_ID->Leu_ID Ala_ID Identify Alanine: Distinct Doublet (1.3 ppm) Coupled to Alpha-H Methyl_ID->Ala_ID COSY_Step Step 2: COSY Experiment Trace Spin Systems Leu_ID->COSY_Step Ala_ID->COSY_Step Spin_Leu Spin System A: NH3+ -> Alpha -> Beta -> Gamma -> Delta COSY_Step->Spin_Leu Spin_Ala Spin System B: NH -> Alpha -> Beta(Methyl) COSY_Step->Spin_Ala HMBC_Step Step 3: HMBC Experiment (Peptide Bond Confirmation) Spin_Leu->HMBC_Step Spin_Ala->HMBC_Step Linkage CRITICAL LINK: Leu (C=O) <---> Ala (NH) Confirms Sequence Leu-Ala HMBC_Step->Linkage

Figure 1: Sequential assignment strategy for L-Leucyl-L-alanine using 1D and 2D NMR correlations.

Troubleshooting & Expert Tips

  • pH Sensitivity: In D2O, the chemical shifts of

    
    -protons are highly pH-dependent. At pH < 2 (protonated carboxylic acid), the C-terminal Ala-
    
    
    
    shifts downfield. At pH > 9, it shifts upfield. Recommendation: For reproducible QC, buffer D2O samples with phosphate buffer (pH 7.0).
  • Water Suppression: In DMSO, the water peak (3.33 ppm) can obscure the Leu-

    
     region if the sample is wet. Use a presaturation pulse sequence (zgpr on Bruker systems) if the water signal is dominant.
    
  • Overlap: If Leu-

    
     and Ala-
    
    
    
    overlap (common in some pH ranges), use the HSQC spectrum to resolve them based on their carbon chemical shifts (Leu
    
    
    ~52 ppm vs Ala
    
    
    ~48 ppm).

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for L-Alanine and Dipeptides. [Link][1]

  • Human Metabolome Database (HMDB). Metabocard for L-Leucyl-L-alanine (HMDB0000699). [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[1] Wiley-Interscience. (Foundational text for sequential assignment). [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR data for amino acids. [Link]

Sources

Application

Application Note: L-Leucyl-L-Alanine as a High-Specificity Substrate for Coupled Peptidase Assays

Executive Summary L-Leucyl-L-alanine (Leu-Ala) is a dipeptide widely utilized as a "natural" substrate for investigating the kinetics of cytosolic peptidases, specifically Leucyl Aminopeptidase (LAP) and Alanine Aminopep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) is a dipeptide widely utilized as a "natural" substrate for investigating the kinetics of cytosolic peptidases, specifically Leucyl Aminopeptidase (LAP) and Alanine Aminopeptidase . Unlike synthetic chromogenic substrates (e.g., L-leucine-p-nitroanilide), Leu-Ala mimics physiological peptide bonds, providing more accurate


 and 

data regarding an enzyme's true biological potential.

However, because Leu-Ala lacks an intrinsic chromophore, its hydrolysis must be monitored indirectly. This Application Note details the Coupled Enzymatic Assay , a robust self-validating system where the release of free L-Leucine is quantified via L-Amino Acid Oxidase (LAAO) and Horseradish Peroxidase (HRP).

The Mechanistic Basis

The assay relies on a specific "selectivity gap." The detection enzyme, L-Amino Acid Oxidase (LAAO) (typically from Crotalus adamanteus), exhibits high catalytic activity toward free L-Leucine but negligible activity toward the intact dipeptide L-Leucyl-L-alanine. Therefore, signal generation is strictly dependent on the primary cleavage event.

Reaction Pathway (DOT Diagram)

CoupledAssay Substrate L-Leucyl-L-alanine (Substrate) Intermediate L-Leucine + L-Alanine Substrate->Intermediate Hydrolysis Peptidase Target Aminopeptidase (Analyte) Peptidase->Intermediate H2O2 H2O2 + Keto-isocaproate Intermediate->H2O2 Oxidative Deamination (Specific to Free Leu) LAAO L-Amino Acid Oxidase (Reagent Enzyme) LAAO->H2O2 Signal Oxidized Dye (Absorbance/Fluorescence) H2O2->Signal Peroxidation HRP Horseradish Peroxidase (Signal Catalyst) HRP->Signal

Figure 1: The Coupled Enzyme Cascade. Signal generation is stoichiometric to the cleavage of the Leu-Ala peptide bond.

Experimental Protocol: Coupled Aminopeptidase Assay

Reagents & Preparation
ReagentSpecificationPreparation Note
Substrate L-Leucyl-L-alanine (CAS 7298-84-2)Dissolve to 10 mM in assay buffer. Note: May require mild sonication or warming (37°C) to fully dissolve.
Coupling Enzyme 1 L-Amino Acid Oxidase (Type I, C. adamanteus)Prepare 10 U/mL stock in cold buffer. Keep on ice. Specificity for L-Leu is critical.
Coupling Enzyme 2 Horseradish Peroxidase (HRP)50 U/mL stock.
Reporter Dye o-Dianisidine (Abs 440nm) or Amplex Red (Ex/Em 571/585nm)Prepare fresh. o-Dianisidine is carcinogenic; handle with care.
Buffer 50 mM Tris-HCl or Phosphate Buffer, pH 7.4 - 8.0Avoid amines that might interfere with oxidative deamination if not pH adjusted perfectly.
Assay Workflow

Step 1: The Master Mix (Detection System) Prepare the detection cocktail to ensure instantaneous measurement of released Leucine.

  • Buffer: 9.5 mL

  • LAAO (10 U/mL): 0.2 mL (Final: ~0.2 U/mL)

  • HRP (50 U/mL): 0.1 mL (Final: ~0.5 U/mL)

  • Dye (e.g., o-Dianisidine): 0.2 mL

Step 2: Substrate Equilibration

  • Pipette 180 µL of Master Mix into microplate wells.

  • Add 10 µL of L-Leucyl-L-alanine (various concentrations for

    
     determination).
    
  • Incubate at 37°C for 5 minutes to establish a flat baseline (Background check).

Step 3: Reaction Initiation

  • Add 10 µL of the Target Aminopeptidase sample (lysate, purified enzyme, or serum).

  • Immediately begin kinetic reading (Absorbance at 440 nm or Fluorescence) every 30 seconds for 20-30 minutes.

Experimental Logic & Troubleshooting (Self-Validation)
  • The Lag Phase: You may observe a short lag phase (10-30 seconds) as the coupled system reaches steady state. Calculate rates from the linear portion of the curve.

  • LAAO Specificity Check: Run a control with only Leu-Ala and LAAO (no Peptidase). If signal increases, your LAAO may have trace proteolytic activity or the substrate is contaminated with free Leucine.

  • pH Mismatch: LAAO has an alkaline optimum (~pH 7.5-8.0). If your peptidase requires acidic pH (< 6.0), this coupled continuous assay will not work . You must switch to a "Two-Step" discontinuous protocol (Incubate Peptidase

    
     Heat Inactivate 
    
    
    
    Add LAAO Buffer).

Data Analysis & Interpretation

To quantify the specific activity of the peptidase, use the extinction coefficient of the dye (e.g., o-Dianisidine


).


Comparative Substrate Performance
ParameterL-Leucyl-L-alanine (Natural)L-Leu-p-Nitroanilide (Synthetic)
Detection Mode Coupled (Indirect)Direct (Chromogenic)
Physiological Relevance High (Peptide bond)Low (Amide bond with aromatic ring)
Solubility Moderate (~100 mg/mL)Low (Requires DMSO/Methanol)
Sensitivity High (Fluorescent options available)Moderate (Colorimetric only)
Interference Susceptible to endogenous H2O2 or reducersSusceptible to colored compounds in lysate

Critical Troubleshooting: Solubility & Stability

One of the most common failure points with Leu-Ala is improper solubilization.

  • Sonication: Leu-Ala powder can be hydrophobic. If the solution appears cloudy, sonicate at 40kHz for 5 minutes.

  • Temperature: It is stable at room temperature in solid form but should be stored at -20°C. In solution, it is susceptible to microbial growth; prepare fresh or filter-sterilize (0.22 µm).

  • Spontaneous Hydrolysis: Unlike ester substrates, Leu-Ala is chemically stable in aqueous buffer at neutral pH, making it excellent for long-incubation assays.

References

  • Wellner, D., & Meister, A. (1960). Crystalline L-Amino Acid Oxidase of Crotalus adamanteus. Journal of Biological Chemistry, 235, 2013-2018.

  • Licht, A., et al. (2013). In-Gel Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Prussian Blue-Forming Reaction. PLOS ONE, 8(2), e55938.

  • Mattenheimer, H., et al. (1988). Recommendation for the measurement of "alanine aminopeptidase" in urine.[1] Journal of Clinical Chemistry and Clinical Biochemistry, 26(10), 635-644.[1]

  • Cell Biolabs. L-Amino Acid Assay Kit Principle (Metabolic Assays). Cell Biolabs Product Support.

Sources

Method

Application Note: L-Leucyl-L-Alanine Delivery in In Vivo Studies

Executive Summary & Rationale L-Leucyl-L-alanine (Leu-Ala) is a synthetic dipeptide utilized primarily for two distinct physiological applications: (1) as a high-solubility delivery vehicle for L-Leucine to stimulate mTO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

L-Leucyl-L-alanine (Leu-Ala) is a synthetic dipeptide utilized primarily for two distinct physiological applications: (1) as a high-solubility delivery vehicle for L-Leucine to stimulate mTORC1 signaling, and (2) as a specific substrate probe for the Proton-Coupled Peptide Transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2).

While free L-Leucine is poorly soluble (~24 mg/mL at 25°C), limiting the maximal dose deliverable in standard rodent injection volumes, Leu-Ala exhibits significantly higher aqueous solubility (>100 mg/mL). Upon administration, Leu-Ala is rapidly hydrolyzed by cytosolic and plasma peptidases into L-Leucine and L-Alanine. Therefore, this guide focuses on leveraging Leu-Ala to achieve supraphysiological intracellular Leucine concentrations and assessing peptide transport kinetics.

Physicochemical Properties & Formulation Strategy

Compound Profile[1]
  • CAS Number: 7298-84-2[1][2]

  • Molecular Formula: C9H18N2O3[1][2]

  • Molecular Weight: 202.25 g/mol [1]

  • Solubility: >100 mg/mL in water/PBS.

  • Stability: Stable in solid state; rapidly hydrolyzed in plasma (ex vivo stability is a critical variable).

Formulation Protocol

Unlike hydrophobic small molecules requiring DMSO or corn oil, Leu-Ala is highly hydrophilic.

Reagents:

  • L-Leucyl-L-alanine (High purity >98%)[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4 (sterile)

  • 0.22 µm PES syringe filter

Procedure (For 200 mg/kg dose in Mice):

  • Calculate Concentration: For a standard mouse (25 g) receiving a bolus of 10 mL/kg (250 µL), a concentration of 20 mg/mL is required.

  • Dissolution: Weigh the required amount of Leu-Ala powder. Add 80% of the final volume of PBS. Vortex for 30–60 seconds. The powder should dissolve rapidly to a clear solution.

  • pH Adjustment: Check pH. If deviating significantly from 7.4, adjust with dilute NaOH or HCl. Note: Leu-Ala is zwitterionic; large pH shifts are rare in PBS.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Prepare fresh immediately prior to dosing. Do not store in solution for >24 hours due to potential spontaneous hydrolysis or bacterial growth.

In Vivo Delivery Protocols[3]

Oral Gavage (PO) – PEPT1 Targeting

This route is used to assess intestinal absorption kinetics or gut-mediated signaling (e.g., GLP-1 secretion).

  • Rationale: PEPT1 is highly expressed in the brush border of the small intestine.[3] Leu-Ala is transported via a proton gradient (H+ symport).

  • Fasting: Mice should be fasted for 4–6 hours (morning fast) or overnight to standardize gastric emptying and PEPT1 expression levels.

  • Dosing: Administer using a flexible gavage needle (20G for rats, 22G/24G for mice).

  • Volume: 10 mL/kg (standard) or 5 mL/kg (concentrated).

Intraperitoneal (IP) / Intravenous (IV) – Systemic mTOR Activation

This route bypasses intestinal absorption to deliver a rapid pulse of Leucine to skeletal muscle or liver.

  • Dose Equivalence: 1 mole of Leu-Ala yields 1 mole of Leucine.

    • Reference: To mimic a standard anabolic Leucine dose of 1.35 g/kg, the equivalent Leu-Ala dose is ~2.08 g/kg. However, lower doses (200–500 mg/kg) are often sufficient for signaling studies due to rapid bioavailability.

  • Injection:

    • IP: Inject into the lower right quadrant of the abdomen.

    • IV: Tail vein injection (requires restraint). Volume limit: 5 mL/kg (approx. 125 µL for a 25g mouse).

Biological Mechanisms & Visualization[5]

PEPT1 Transport Mechanism

The following diagram illustrates the H+-coupled transport of Leu-Ala across the enterocyte membrane and its subsequent hydrolysis.

PEPT1_Transport Lumen Intestinal Lumen (pH 6.0) PEPT1 PEPT1 Transporter (SLC15A1) Lumen->PEPT1 Leu-Ala + H+ Enterocyte Enterocyte Cytosol (pH 7.2) Lumen->Enterocyte H+ Gradient PEPT1->Enterocyte Influx Hydrolysis Cytosolic Peptidases (Rapid Hydrolysis) Enterocyte->Hydrolysis Substrate Blood Portal Circulation Hydrolysis->Blood Free Leucine Free Alanine

Figure 1: Mechanism of PEPT1-mediated Leu-Ala absorption and subsequent cytosolic hydrolysis.

mTORC1 Activation Pathway

Leu-Ala acts as a "Leucine Prodrug." Once hydrolyzed, free Leucine activates the mTORC1 complex, a master regulator of protein synthesis.

mTOR_Pathway LeuAla Leu-Ala (Exogenous) Leu Intracellular L-Leucine LeuAla->Leu Hydrolysis Sestrin Sestrin2 (Leucine Sensor) Leu->Sestrin Binds GATOR2 GATOR2 (Negative Regulator) Sestrin->GATOR2 Inhibits (Disinhibition) GATOR1 GATOR1 (GAP for Rag) GATOR2->GATOR1 Inhibits Rag Rag GTPases (Lysosomal) GATOR1->Rag Inhibits (GAP Activity) mTORC1 mTORC1 Complex (Active) Rag->mTORC1 Recruits to Lysosome Synthesis Protein Synthesis (p70S6K / 4E-BP1) mTORC1->Synthesis Phosphorylation

Figure 2: Signal transduction pathway from Leu-Ala hydrolysis to mTORC1-mediated protein synthesis.

Pharmacokinetics & Bioanalysis[6][7][8]

The "Hydrolysis Problem"

A common error in Leu-Ala studies is the failure to detect the parent compound in plasma.

  • In Vivo Half-life: < 5 minutes (IV).

  • Ex Vivo Stability: Blood samples will continue to hydrolyze Leu-Ala in the tube if not treated immediately.

Sample Collection Protocol (Critical)

To accurately measure Leu-Ala vs. Free Leucine:

  • Collection: Collect blood into pre-chilled tubes containing EDTA (anticoagulant) and Bestatin (aminopeptidase inhibitor).

  • Processing:

    • Option A (Plasma): Centrifuge immediately at 4°C (2000 x g, 10 min). Acidify plasma with 5% Sulfosalicylic Acid (SSA) or Perchloric Acid (PCA) immediately to precipitate proteins and halt enzymatic activity.

    • Option B (Whole Blood): Spot immediately onto Dried Blood Spot (DBS) cards (halts enzyme activity upon drying) or quench directly in acetonitrile/methanol.

  • Storage: -80°C.

Quantitative Expectations

The table below summarizes expected PK behaviors in a murine model (200 mg/kg PO).

ParameterL-Leucyl-L-Alanine (Parent)L-Leucine (Metabolite)L-Alanine (Metabolite)
Tmax 5–10 min15–30 min15–30 min
Cmax Low (Rapid Hydrolysis)High (Supraphysiological)High
Bioavailability < 5% (Systemic)> 90% (Derived)> 90% (Derived)
Primary Utility Transporter ProbemTOR ActivatorMetabolic Substrate

Troubleshooting & Controls

  • Issue: No parent Leu-Ala detected in plasma.

    • Cause: Ex vivo hydrolysis or extremely rapid in vivo clearance.

    • Solution: Use a specific peptidase inhibitor cocktail during collection. If still undetectable, rely on the appearance of Leucine/Alanine as the surrogate marker for absorption.

  • Issue: Precipitation in formulation.

    • Cause: High concentration (>150 mg/mL) at low temperature.

    • Solution: Warm to 37°C. Leu-Ala is highly soluble; precipitation usually indicates impurities or incorrect salt form.

  • Control Groups:

    • Negative Control: Saline vehicle.

    • Positive Control (mTOR): Free L-Leucine (equimolar). Note: You may need a larger volume to dissolve free Leucine.

    • Transporter Specificity: Co-administration with Gly-Sar (competitive PEPT1 inhibitor) to prove transport is PEPT1-mediated.

References

  • Adibi, S. A. (1997).[4] The oligopeptide transporter (PepT-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340.[4]

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384.

  • Crozier, S. J., et al. (2005). Oral leucine administration stimulates protein synthesis in rat skeletal muscle.[5] The Journal of Nutrition, 135(3), 376-382.

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[6][7] Science, 351(6268), 43-48.

  • Brandsch, M., et al. (2008). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of L-Leucyl-L-alanine in solution

Welcome to the technical support center for L-Leucyl-L-alanine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Leucyl-L-alanine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for preventing the degradation of L-Leucyl-L-alanine in solution. This resource moves beyond simple instructions to explain the underlying scientific principles, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding L-Leucyl-L-alanine Degradation (FAQs)

This section addresses the fundamental questions regarding the stability of L-Leucyl-L-alanine.

Q1: What is L-Leucyl-L-alanine and why is its stability in solution a concern?

L-Leucyl-L-alanine is a dipeptide composed of the amino acids L-leucine and L-alanine. Dipeptides are valuable in various research and pharmaceutical applications, including cell culture media and as intermediates in drug synthesis. However, like all peptides, their chemical integrity in aqueous solutions is a primary concern.[1] Degradation can lead to a loss of biological activity, the formation of impurities, and inconsistent experimental results, making stability paramount for reliable outcomes.[2]

Q2: What are the primary chemical degradation pathways for L-Leucyl-L-alanine in solution?

The molecular structure of L-Leucyl-L-alanine makes it susceptible to two main non-enzymatic degradation pathways in solution:

  • Hydrolysis: This is the most common degradation route, where the peptide bond linking leucine and alanine is cleaved by water. This reaction breaks the dipeptide down into its constituent amino acids, L-leucine and L-alanine. The rate of hydrolysis is highly dependent on pH and temperature.[2][3]

  • Cyclization (Diketopiperazine Formation): Dipeptides can undergo intramolecular cyclization to form a stable six-membered ring structure called a diketopiperazine (DKP). This process involves the N-terminal amino group attacking the C-terminal ester or amide, leading to the irreversible loss of the linear dipeptide. Studies on similar dipeptides confirm this is a significant degradation pathway.[4]

While oxidation can be a concern for peptides containing residues like Methionine or Cysteine, L-Leucyl-L-alanine is less susceptible, though it can still occur under harsh conditions or in the presence of metal ions.[1][3]

Q3: Which environmental factors have the greatest impact on the stability of my L-Leucyl-L-alanine solution?

Several factors can accelerate degradation. Understanding these is the first step toward prevention:

  • pH: The pH of the solution is arguably the most critical factor. The peptide bond is most susceptible to hydrolysis at highly acidic or alkaline pH values.[5] Every peptide has a pH range of maximum stability, which must be determined experimentally.[2]

  • Temperature: Higher temperatures provide the activation energy needed for chemical reactions to occur, significantly accelerating the rates of both hydrolysis and cyclization.[2] Storing solutions at lower temperatures is a fundamental strategy for preservation.[6]

  • Buffer Composition: The choice of buffer species and its concentration can influence degradation rates. Some buffer ions can act as catalysts for hydrolysis.[5]

  • Presence of Oxygen and Metal Ions: Dissolved oxygen and trace metal ions (like copper or iron) can promote oxidative damage, even to less susceptible amino acid residues.[1]

Section 2: Troubleshooting Guide

This section provides a logical workflow to diagnose and address potential degradation issues.

Q4: I suspect my L-Leucyl-L-alanine solution has degraded. What are the initial signs?

Initial indicators of degradation can sometimes be observed directly, while others require analytical confirmation.

  • Visual Cues: Look for a change in the solution's appearance, such as cloudiness or precipitation. While L-Leucyl-L-alanine is soluble in water, its degradation products or aggregates may have lower solubility.[7]

  • pH Shift: A significant, unexpected change in the pH of your buffered solution can indicate chemical reactions have occurred, such as the hydrolysis of the peptide bond, which can alter the ionic equilibrium.

  • Loss of Biological Effect: The most critical indicator is a decrease or complete loss of the expected biological or chemical activity in your assay. This suggests the active compound is no longer present at the desired concentration.

Q5: How can I definitively confirm and quantify the degradation of L-Leucyl-L-alanine?

Visual checks are not enough. Quantitative analytical methods are required for confirmation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]

  • Principle: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. L-Leucyl-L-alanine, its constituent amino acids (leucine and alanine), and any diketopiperazine byproducts will have different retention times on the column.

  • Interpretation: A chromatogram of a fresh, pure sample will show a single major peak. In a degraded sample, you will see a decrease in the area of this main peak and the appearance of new peaks corresponding to the degradation products. By comparing the peak areas, you can quantify the percentage of remaining dipeptide.

The following workflow provides a systematic approach to troubleshooting.

TroubleshootingWorkflow start Start: Suspected Degradation check_visual Step 1: Visual Inspection Is the solution cloudy or precipitated? start->check_visual check_ph Step 2: pH Measurement Has the pH shifted significantly from the expected value? check_visual->check_ph No confirm_hplc Step 3: Analytical Confirmation (RP-HPLC) Does the chromatogram show new peaks or a reduced main peak? check_visual->confirm_hplc Yes check_ph->confirm_hplc No cause_ph Potential Cause: Suboptimal pH (Acidic/Alkaline Hydrolysis) check_ph->cause_ph Yes cause_storage Potential Cause: Improper Storage (Temp, Light, Time) confirm_hplc->cause_storage Yes (Degradation Confirmed) end end confirm_hplc->end No (Stable) cause_storage->cause_ph solution_storage Solution: Optimize Storage Conditions (Store at -20°C, protect from light, use fresh) cause_storage->solution_storage cause_buffer Potential Cause: Incompatible Buffer (Catalytic Effects) cause_ph->cause_buffer solution_ph Solution: Conduct pH Stability Study (Identify optimal pH range, typically 4-6 for peptides) cause_ph->solution_ph solution_buffer Solution: Screen Buffers (Test citrate, phosphate, acetate) cause_buffer->solution_buffer

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Preventative Strategies & Formulation Guide

Proactive measures are essential for maintaining the stability of your L-Leucyl-L-alanine solutions.

Q6: How do I select the optimal pH and buffer for my solution?

Optimizing pH and buffer choice is the most effective strategy for preventing hydrolysis.[1]

  • Conduct a pH Stability Study: Prepare your L-Leucyl-L-alanine in a series of buffers covering a pH range (e.g., pH 3 to 8). Common choices include acetate, phosphate, and citrate buffers.

  • Incubate and Analyze: Store these solutions at a stressed temperature (e.g., 40°C) to accelerate degradation. Analyze samples by RP-HPLC at various time points (e.g., 0, 1, 2, 4 weeks).

  • Determine the Optimal Range: Plot the percentage of remaining L-Leucyl-L-alanine against pH. The pH at which the degradation rate is lowest is your optimal pH for stability. For many peptides, this is often in the weakly acidic range of pH 4-6 to minimize base- and acid-catalyzed hydrolysis.

The following diagram illustrates the key components of a stability-focused formulation strategy.

FormulationStrategy cluster_solution Optimized L-Leucyl-L-alanine Solution cluster_excipients Excipients cluster_conditions Environmental Control dipeptide L-Leucyl-L-alanine (Active Ingredient) buffer Buffer System (e.g., Citrate, Phosphate) Controls pH dipeptide->buffer storage Storage Conditions - Lyophilized: -20°C to -80°C - Solution: Aliquot & Freeze (-20°C) buffer->storage influences stabilizers Stabilizers (Optional) (e.g., Trehalose, Mannitol) Prevent aggregation antioxidants Antioxidants (Optional) (e.g., Ascorbic Acid) Prevent oxidation storage->dipeptide preserves atmosphere Atmosphere - Minimize headspace O₂ - Consider inert gas (N₂, Ar)

Caption: Core components of a stable dipeptide formulation.
Q7: What are the best practices for preparing and storing L-Leucyl-L-alanine solutions?

Adhering to strict preparation and storage protocols will significantly extend the shelf-life of your dipeptide.

Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-termKeep desiccated; warm to room temp before opening to prevent condensation.[6]
Stock Solution -20°C (aliquoted)Weeks to MonthsAvoid repeated freeze-thaw cycles which can cause degradation.[6]
Working Solution 2-8°CShort-term (days)Use promptly. Discard if signs of degradation or contamination appear.
Q8: Can I use excipients to further enhance stability?

Yes, certain excipients can offer additional protection:

  • Cryoprotectants/Lyoprotectants: Sugars like trehalose or mannitol are often included in formulations intended for lyophilization (freeze-drying) or frozen storage. They create an amorphous glassy matrix that protects the peptide from stress.[2]

  • Antioxidants: If oxidative stress is a concern, adding antioxidants like ascorbic acid can be beneficial.[2]

  • Amino Acids: Some amino acids can act as stabilizers. For instance, alanine has been shown to inhibit the degradation of other molecules in solution.[9]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Leucyl-L-alanine Stock Solution

This protocol describes the preparation of a standard stock solution in a phosphate buffer.

Materials:

  • L-Leucyl-L-alanine powder

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q® or WFI)

  • 0.22 µm sterile syringe filter

Procedure:

  • Buffer Preparation (50 mM Sodium Phosphate, pH 6.0): a. Prepare 50 mM solutions of sodium phosphate monobasic and dibasic. b. Titrate the monobasic solution with the dibasic solution until the pH reaches 6.0.

  • Dissolution: a. Weigh the required amount of L-Leucyl-L-alanine powder in a sterile container. b. Add the pH 6.0 phosphate buffer to achieve a final concentration of 100 mM. c. Gently swirl or vortex until the powder is completely dissolved. Avoid vigorous shaking to minimize shearing forces.

  • Sterilization and Aliquoting: a. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. b. Dispense the solution into sterile, single-use aliquots (e.g., 1 mL per microcentrifuge tube).

  • Storage: a. Label the aliquots clearly with the compound name, concentration, date, and your initials. b. Immediately store the aliquots at -20°C.

Protocol 2: Quantitative Stability Analysis by RP-HPLC

This protocol provides a general method for monitoring the degradation of L-Leucyl-L-alanine over time.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • L-Leucyl-L-alanine solution samples (from stability study)

Procedure:

  • Sample Preparation: a. Thaw a stability sample aliquot. b. Dilute the sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm[10]

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      22 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity of L-Leucyl-L-alanine at each time point using the following formula: % Purity = (Area of L-Leucyl-L-alanine Peak / Total Area of All Peaks) x 100 c. Plot the % Purity vs. Time to determine the degradation rate under the tested conditions.

References

  • PubChem. (n.d.). L-alanine degradation III. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Stability of free amino acids in a water solution? Retrieved from [Link]

  • Filipe, V., Jiskoot, W., & Bas, T. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition pathways of alanine, valine, leucine, and isoleucine. Retrieved from [Link]

  • PubChem. (n.d.). L-leucine degradation I. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 14(9), 839. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Stability in Solids and Solutions. Retrieved from [Link]

  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Retrieved from [Link]

  • Wynn Bioscience. (n.d.). Peptide Stability in Formulations | R&D Guide for Success. Retrieved from [Link]

  • Google Patents. (n.d.). CN105510497A - Quantitative detection method of L-alanyl-L-alanine.
  • Suyama, K., & Nakanishi, K. (2007). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 71(1), 164-170. Retrieved from [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 104(6), 1919-1926. Retrieved from [Link]

Sources

Optimization

Choosing the correct resin for L-Leucyl-L-alanine synthesis

A Guide to Choosing the Correct Resin and Troubleshooting Common Issues Welcome to our dedicated technical support guide for the solid-phase peptide synthesis (SPPS) of L-Leucyl-L-alanine. This resource is tailored for r...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Choosing the Correct Resin and Troubleshooting Common Issues

Welcome to our dedicated technical support guide for the solid-phase peptide synthesis (SPPS) of L-Leucyl-L-alanine. This resource is tailored for researchers, scientists, and professionals in drug development. The successful synthesis of even a simple dipeptide hinges on foundational choices, the most critical being the selection of the solid support resin. This guide provides in-depth, experience-based insights into making the optimal resin choice, navigating potential experimental pitfalls, and executing validated protocols for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a resin for L-Leucyl-L-alanine synthesis?

When embarking on the synthesis of L-Leucyl-L-alanine, the choice of resin is a critical decision that will influence your entire workflow.[1] The key factors to consider are:

  • Desired C-Terminal Functionality: The first and most crucial consideration is whether the final peptide should have a C-terminal carboxylic acid or a C-terminal amide. This will dictate the type of resin linker required.[2]

  • Acid Sensitivity of the Peptide: L-Leucyl-L-alanine does not contain any amino acids with particularly acid-sensitive side chains. This allows for flexibility in the choice of cleavage conditions, including the use of strong acids like trifluoroacetic acid (TFA).

  • Cleavage Conditions: The linker chemistry of the resin determines the conditions needed to release the peptide. These can range from very mild acidic conditions to treatment with strong acids.[3]

  • Resin Loading Capacity: This refers to the number of reactive sites on the resin, typically expressed in millimoles per gram (mmol/g). The loading capacity indicates the amount of the first amino acid that can be attached to the solid support.[1] For a short peptide like L-Leucyl-L-alanine, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable.[4]

Q2: I need to synthesize L-Leucyl-L-alanine with a C-terminal carboxylic acid. Which resins are recommended?

For the synthesis of peptides with a C-terminal carboxylic acid, resins with acid-labile linkers are the standard choice.[5] The two most commonly used resins for this purpose are Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.[2]

Resin Feature2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Typical Loading 0.4 - 1.6 mmol/g0.4 - 1.2 mmol/g[4]
Cleavage Conditions Very mild (e.g., 1% TFA in DCM, or acetic acid/TFE/DCM)[6][7][8]Strong (e.g., 95% TFA)[9][10]
Advantages Minimizes racemization and other side reactions during initial amino acid loading. Ideal for synthesizing protected peptide fragments due to mild cleavage conditions.[6]Cost-effective and compatible with standard Fmoc chemistry.[9]
Disadvantages More sensitive to moisture, which can deactivate the resin.[6]Harsher cleavage conditions may not be suitable for peptides with sensitive residues.
Q3: My synthesis of L-Leucyl-L-alanine resulted in a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in SPPS can be frustrating, but they are often traceable to specific steps in the process.[11] Potential causes include:

  • Incomplete Coupling Reactions: The formation of the peptide bond between L-Leucine and L-alanine may not have gone to completion.

  • Aggregation: Although less common with short peptides, aggregation of peptide chains on the resin can hinder subsequent reactions.[12]

  • Premature Cleavage: Some resins, if not handled correctly, can lead to premature cleavage of the peptide during synthesis.

  • Incomplete Final Cleavage: The conditions used to cleave the peptide from the resin may not have been sufficient for complete release.[13]

Troubleshooting Strategies:

  • Monitor Coupling Efficiency: Use a qualitative test, such as the Kaiser test, to confirm the completion of each coupling step.

  • Optimize Cleavage: If a low yield is observed after cleavage, try extending the cleavage time or using a slightly stronger cleavage cocktail.[13]

  • Resin Choice: For future syntheses, consider using a resin known for high efficiency and minimal side reactions, such as 2-CTC resin.

Q4: I want to synthesize L-Leucyl-L-alanine with a C-terminal amide. Which resin should I use?

To obtain a peptide with a C-terminal amide, you will need to use a resin specifically designed for this purpose. The most common choice is the Rink Amide resin .[2][14] This resin is cleaved under acidic conditions, typically with a high concentration of TFA, to yield the desired peptide amide.[15]

Experimental Protocols

Protocol 1: Loading of Fmoc-L-Alanine onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first amino acid to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Alanine

  • Dichloromethane (DCM), anhydrous[16]

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in a reaction vessel.[2]

  • Drain the DCM.

  • Dissolve Fmoc-L-Alanine (1.5 equivalents relative to the resin loading capacity) in anhydrous DCM.

  • Add DIPEA (3 equivalents) to the amino acid solution and mix.[16]

  • Add the amino acid solution to the resin and shake for 1-2 hours at room temperature.[16]

  • To cap any unreacted sites on the resin, add methanol (approximately 0.8 mL per gram of resin) and shake for 30 minutes.[16]

  • Wash the resin thoroughly with DCM, followed by DMF, and finally methanol.

  • Dry the resin under vacuum.

Protocol 2: Cleavage of L-Leucyl-L-alanine from Wang Resin

This protocol outlines the final cleavage of the dipeptide from Wang resin.

Materials:

  • L-Leucyl-L-alanine-bound Wang resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the final peptide product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for resin selection and the general SPPS workflow.

Resin_Selection_Workflow Start Begin Synthesis: L-Leucyl-L-alanine Desired_Product Desired C-Terminus? Start->Desired_Product Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid Acid Amide Amide Desired_Product->Amide Amide Resin_Choice_Acid Select Acid-Cleavable Resin Carboxylic_Acid->Resin_Choice_Acid Resin_Choice_Amide Select Amide-Forming Resin Amide->Resin_Choice_Amide CTC_Resin 2-Chlorotrityl Chloride Resin (Mild Cleavage) Resin_Choice_Acid->CTC_Resin High Purity / Fragment Synthesis Wang_Resin Wang Resin (Strong Cleavage) Resin_Choice_Acid->Wang_Resin Standard / Cost-Effective Rink_Amide_Resin Rink Amide Resin Resin_Choice_Amide->Rink_Amide_Resin

Caption: Decision tree for resin selection based on desired C-terminus.

SPPS_Workflow Start Start: Fmoc-Ala-Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash Steps Deprotection1->Wash1 Coupling 2. Couple Fmoc-Leu-OH (Activation Reagent) Wash1->Coupling Wash2 Wash Steps Coupling->Wash2 Deprotection2 3. Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Steps Deprotection2->Wash3 Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Wash3->Cleavage End Final Product: H-Leu-Ala-OH Cleavage->End

Caption: The general workflow for the solid-phase synthesis of L-Leucyl-L-alanine.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • National Institutes of Health. (2023, September 8). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Barlos, K., et al. (n.d.). 2-Chlorotrityl chloride resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Merrifield Resin, Chloromethylpolystyrene. Retrieved from [Link]

  • Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 1}. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Rink Amide MBHA Resin. Retrieved from [Link]

  • ScienceDirect. (2008, February 13). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubMed. (n.d.). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • YouTube. (2021, February 11). Merrifield Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Merrifield Synthesis of Peptides | PDF. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Efficiency Leucine Delivery: L-Leucyl-L-Alanine vs. Free Amino Acids

Executive Summary: The Leucine Delivery Paradox For researchers in cell biology and drug development, L-Leucine is a critical variable. It is the primary canonical activator of mTORC1, driving protein synthesis and cell...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Leucine Delivery Paradox

For researchers in cell biology and drug development, L-Leucine is a critical variable. It is the primary canonical activator of mTORC1, driving protein synthesis and cell proliferation. However, free L-Leucine presents a physicochemical and metabolic paradox : it is biologically highly demanded but chemically poorly soluble and transport-limited.

L-Leucyl-L-alanine (Leu-Ala) , a dipeptide, offers a structural solution to this bottleneck. By masking the hydrophobic side chain of leucine and utilizing the high-capacity PEPT1/2 transport systems, Leu-Ala bypasses the saturation kinetics associated with free amino acid transporters (LAT1).

This guide objectively compares these two forms, providing the mechanistic rationale and experimental protocols required to validate their performance in your specific application.

Part 1: Physicochemical Properties & Solubility

The first limiting factor in high-concentration media formulation (e.g., fed-batch bioreactors) is solubility.

The Hydrophobicity Barrier

Free L-Leucine has a hydrophobic isobutyl side chain, severely limiting its solubility in aqueous buffers. This creates a ceiling for nutrient density in feed supplements.

Comparative Solubility Data (at 25°C, pH 7.0)

PropertyFree L-LeucineFree L-AlanineL-Leucyl-L-Alanine (Dipeptide)
Solubility (H2O) ~24 g/L~166 g/L>200 g/L (Est.)
Hydrophobicity HighLowModerate (Masked)
Stability (Solution) HighHighHigh (Chemically stable, metabolically labile)
Precipitation Risk High in conc. feedsLowVery Low

Application Insight: In fed-batch processes requiring 50X or 100X feeds, free Leucine often precipitates, necessitating high pH adjustments (which can damage labile components) or separate feeds. Leu-Ala remains soluble at neutral pH, simplifying process design.

Part 2: Transport Mechanisms (The Core Differentiator)

The most critical scientific distinction lies in how these molecules enter the cell. This is not merely a matter of speed, but of mechanism .

Free Amino Acids: The Exchange Bottleneck
  • L-Leucine primarily enters via LAT1 (SLC7A5) .

    • Mechanism:[1][2][3] Obligatory Exchanger (Antiport).

    • Limitation: To import one Leucine, the cell must export another amino acid (often Glutamine). This couples Leucine uptake to Glutamine levels, creating a dependency.

  • L-Alanine enters via ASCT2 (SLC1A5) and SNATs .

    • Mechanism:[1][2][3] Na+-dependent Symport.

Leu-Ala Dipeptide: The Proton-Driven Pump
  • Leu-Ala enters via PEPT1 (SLC15A1) or PEPT2 (SLC15A2) .

    • Mechanism:[1][2][3] H+-coupled Symport.

    • Advantage:[2][4][5][6] It is driven by the proton gradient, not amino acid exchange. It is non-competitive with free amino acids.

    • Fate: Once inside, cytosolic peptidases (e.g., PEPD, PM20D1) rapidly hydrolyze the bond, releasing free Leucine and Alanine intracellularly.

Visualization: Transport Pathways

The following diagram illustrates the distinct entry routes and the "Trojan Horse" mechanism of the dipeptide.

TransportMechanism cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Cytosol) FreeLeu Free L-Leucine LAT1 LAT1 Transporter (Antiport) FreeLeu->LAT1 Competition FreeAla Free L-Alanine Dipeptide Leu-Ala Dipeptide PEPT1 PEPT1 Transporter (H+ Symport) Dipeptide->PEPT1 High Capacity No Competition IntraLeu Intracellular L-Leucine LAT1->IntraLeu Influx Peptidase Cytosolic Peptidases PEPT1->Peptidase Rapid Entry mTOR mTORC1 Activation IntraLeu->mTOR Sestrin2/GATOR2 Signaling IntraAla Intracellular L-Alanine IntraGln Intracellular Glutamine IntraGln->LAT1 Efflux Required Peptidase->IntraLeu Hydrolysis Peptidase->IntraAla

Caption: Figure 1. Mechanistic comparison of uptake. Note that Free Leucine uptake via LAT1 requires Glutamine efflux (exchange), whereas Leu-Ala via PEPT1 is a direct, proton-driven influx, rapidly increasing intracellular pools.

Part 3: Downstream Signaling (mTORC1)

The ultimate goal of Leucine supplementation is often mTORC1 activation.

  • Sensing: Intracellular Leucine binds to Sestrin2 , dissociating it from GATOR2 .

  • Activation: This allows GATOR2 to activate Rag GTPases , which recruit mTORC1 to the lysosome for activation.

  • Dipeptide Advantage: Because PEPT1 transport is often faster (Vmax) and higher capacity than LAT1, Leu-Ala can generate a sharper "spike" in intracellular Leucine concentration, potentially triggering a more robust mTOR response in cells with high PEPT1 expression (e.g., intestinal, renal, or specific cancer lines).

Part 4: Experimental Protocols (Self-Validating)

Do not rely on theoretical advantages. Use these protocols to validate the performance of Leu-Ala in your specific cell line.

Protocol A: The "Precipitation Stress Test" (Solubility Validation)

Objective: Determine the maximum stable concentration in your specific media formulation.

  • Preparation: Prepare a 200 mM stock solution of L-Leucine (requires heating/acidification) and a 200 mM stock of Leu-Ala (dissolves in water).

  • Spike: Add increasing volumes to your basal media (pH 7.2) to achieve final concentrations of 10, 20, 40, and 80 mM.

  • Incubation: Incubate at 4°C and 37°C for 24 hours.

  • Readout: Measure turbidity (OD600) or visual inspection for crystal formation.

    • Success Criteria: Leu-Ala samples remain clear (OD600 < 0.05). Free Leucine samples will likely crystallize at >20 mM.

Protocol B: mTOR Activation Kinetic Assay

Objective: Compare the speed and magnitude of signaling activation.

Workflow Diagram:

ExperimentalWorkflow Step1 Starvation (2h in AA-free media) Step2 Treatment Groups 1. Vehicle 2. Free Leu + Ala 3. Leu-Ala Dipeptide Step1->Step2 Step3 Time Course (0, 15, 30, 60 min) Step2->Step3 Step4 Lysis & Western Blot Step3->Step4 Step5 Readout Targets p-S6K1 (T389) p-4E-BP1 Step4->Step5

Caption: Figure 2. Workflow for comparing signaling kinetics. Starvation synchronizes the cells; Western Blotting for p-S6K1 provides a direct readout of mTORC1 activity.

Detailed Steps:

  • Starve: Deprive cells of amino acids for 2 hours to basalize mTOR activity.

  • Treat: Add equimolar concentrations (e.g., 2 mM) of Free Leu+Ala vs. Leu-Ala.

  • Lyse: Collect lysates at designated time points.

  • Blot: Probe for Phospho-p70 S6 Kinase (Thr389) . This is the gold-standard marker for mTORC1 activity.

  • Analyze: If Leu-Ala is superior, you will observe a stronger band intensity at earlier time points (15-30 min).

Part 5: Comparative Decision Matrix

Use this table to select the correct reagent for your study.

FeatureFree L-Leucine + L-AlanineL-Leucyl-L-Alanine (Dipeptide)
Primary Transporter LAT1 / ASCT2PEPT1 / PEPT2
Transport Kinetics Saturable, CompetitiveHigh Capacity, H+ Driven
Solubility (pH 7) Poor (Limiting factor)Excellent
Bioavailability Dependent on Gln exchangeHigh (Rapid hydrolysis)
Cost LowModerate/High
Best Use Case Standard basal media (DMEM/RPMI)High-density feeds, Perfusion media, Solubility studies

References

  • Solubility and Physicochemical Properties

    • Reference: Sigma-Aldrich. (n.d.). L-Leucine Product Information. Retrieved from

    • Context: Confirms L-Leucine solubility limit at approx 24 g/L vs higher solubility of peptide forms.
  • Transport Mechanisms (LAT1 vs PEPT1)

    • Reference: Kandasamy, P., et al. (2018). "Amino acid transporters revisited: New views in health and disease." Trends in Biochemical Sciences.
    • Reference: Smith, D. E., et al. (2013). "Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications." Molecular Aspects of Medicine.

  • mTOR Signaling Pathway

    • Reference: Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science.

    • Context: Establishes Leucine as the specific ligand for the Sestrin2-mTORC1 axis.
  • Cell Culture Media Stability

    • Reference: Evonik Health Care. (2023).[7][8] "Optimizing the stability and solubility of cell culture media ingredients." Cell Culture Dish.

    • Context: Discusses the industrial application of dipeptides to solve amino acid solubility issues in bioreactors.

Sources

Comparative

A Comparative Analysis of L-Leucyl-L-alanine and Other Branched-Chain Amino Acid Dipeptides for Advanced Applications

Introduction In the intricate world of cellular metabolism and biopharmaceutical development, the delivery and availability of essential amino acids are paramount. Branched-chain amino acids (BCAAs)—leucine, isoleucine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of cellular metabolism and biopharmaceutical development, the delivery and availability of essential amino acids are paramount. Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are fundamental building blocks for protein synthesis and play critical roles in cellular signaling and energy production.[1][2][3] However, their free forms can exhibit limitations in solubility and stability, particularly in complex formulations like cell culture media. This has led to the exploration of dipeptides as a superior alternative for providing these essential nutrients.

This guide provides a comprehensive comparison of L-Leucyl-L-alanine with other BCAA dipeptides, such as L-Valyl-L-valine and L-Isoleucyl-L-isoleucine. We will delve into their physicochemical properties, metabolic stability, and performance in various applications, supported by experimental data and established scientific principles. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their processes through informed selection of these critical reagents.

Physicochemical Properties: A Foundation for Performance

The utility of a dipeptide in any application begins with its fundamental physical and chemical characteristics. Properties like solubility, molecular weight, and charge directly influence formulation, transport, and bioavailability.

PropertyL-Leucyl-L-alanineL-Valyl-L-valineL-Isoleucyl-L-isoleucineL-Alanine (for reference)L-Leucine (for reference)L-Valine (for reference)L-Isoleucine (for reference)
Molecular Formula C₉H₁₈N₂O₃[4]C₁₀H₂₀N₂O₃[5]C₁₂H₂₄N₂O₃C₃H₇NO₂[6]C₆H₁₃NO₂C₅H₁₁NO₂C₆H₁₃NO₂[7]
Molecular Weight ( g/mol ) 202.3[4]217.28[5]244.3489.09[6]131.17117.15131.17[7]
Water Solubility Soluble in 80% acetic acid (50 mg/ml)[4]Data not readily availableData not readily available166.5 g/L (25°C)[8]24.2 g/L (25°C)88.5 g/L (25°C)41.2 g/L (25°C)
Melting Point (°C) 250 (decomposes)[4]Data not readily availableData not readily available314.5[8]293-295295-300 (sublimes)284
Structure Dipeptide of L-leucine and L-alanine[9]Dipeptide of L-valineDipeptide of L-isoleucineNon-essential amino acid[10]Essential BCAAEssential BCAA[11]Essential BCAA[12]

Causality Behind Experimental Choices: The selection of these physicochemical parameters is deliberate. Molecular weight influences diffusion rates and transport kinetics. Solubility is a critical factor in the preparation of concentrated stock solutions for cell culture feeds and drug formulations, where achieving high concentrations of amino acids is often a challenge.[13] The melting point provides an indication of the compound's stability and purity.

Cellular Uptake and Metabolism: The Biological Interface

Free amino acids and dipeptides utilize distinct transport mechanisms to enter cells. While free BCAAs are primarily taken up by specific amino acid transporters like the L-type amino acid transporter 1 (LAT1), dipeptides are generally transported by peptide transporters such as PepT1.[14][15] This difference in uptake can have significant implications for cellular metabolism and experimental outcomes.

Once inside the cell, dipeptides are hydrolyzed by intracellular peptidases, releasing their constituent amino acids. This intracellular release mechanism can provide a more sustained supply of amino acids compared to the direct uptake of free forms, which can be rapidly metabolized or incorporated into proteins.

BCAA Metabolism Overview

The catabolism of BCAAs is a multi-step process that begins with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[16] This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[17]

BCAA_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism BCAA BCAAs (Leu, Ile, Val) LAT1 LAT1 Transporter BCAA->LAT1 Uptake Dipeptide BCAA Dipeptides PepT1 PepT1 Transporter Dipeptide->PepT1 Uptake Intra_BCAA Intracellular BCAAs LAT1->Intra_BCAA Dipeptide_int Dipeptide_int PepT1->Dipeptide_int Transported Dipeptide Protein Protein Synthesis Intra_BCAA->Protein BCAT BCAT Intra_BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (BCKAs) BCKDH BCKDH Complex BCKA->BCKDH Oxidative Decarboxylation TCA TCA Cycle Intermediates BCAT->BCKA BCKDH->TCA Peptidases Intracellular Peptidases Peptidases->Intra_BCAA Hydrolysis Dipeptide_int->Peptidases

Caption: Cellular uptake and initial metabolism of BCAAs and BCAA dipeptides.

Metabolic Stability: A Key Determinant of Efficacy

The stability of a dipeptide in biological matrices is crucial for its intended application. Dipeptides can be susceptible to enzymatic degradation by peptidases present in serum, plasma, and various tissues.[18][19] The rate of this degradation can vary significantly depending on the specific amino acid sequence of the dipeptide.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess the metabolic stability of dipeptides is through in vitro incubation with relevant biological fluids or tissue homogenates.

Objective: To determine the rate of degradation of L-Leucyl-L-alanine and other BCAA dipeptides in human plasma.

Materials:

  • L-Leucyl-L-alanine, L-Valyl-L-valine, L-Isoleucyl-L-isoleucine

  • Human plasma (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of each dipeptide in PBS.

  • Add a known concentration of the dipeptide to pre-warmed human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-dipeptide mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the remaining amount of the intact dipeptide.

  • Calculate the percentage of the dipeptide remaining at each time point and determine the half-life (t₁/₂) of the dipeptide in plasma.

Stability_Assay start Start: Dipeptide Stock in PBS step1 Add to Pre-warmed Human Plasma (37°C) start->step1 step2 Incubate and Sample at Time Points step1->step2 step3 Quench with Cold Acetonitrile/TFA step2->step3 step4 Centrifuge to Precipitate Proteins step3->step4 step5 Analyze Supernatant by HPLC step4->step5 end_node End: Quantify Remaining Dipeptide & Calculate t₁/₂ step5->end_node

Caption: Workflow for in vitro metabolic stability assay of dipeptides in plasma.

Expected Outcomes and Interpretation: The half-life of a dipeptide in plasma is a direct measure of its metabolic stability. A longer half-life indicates greater resistance to enzymatic degradation. This can be advantageous in applications requiring sustained release of amino acids. Strategies to enhance metabolic stability include the incorporation of D-amino acids or other unnatural amino acids, and cyclization of the peptide structure.[19][20][21]

Applications and Performance Data

Cell Culture Media Supplementation

Challenge: Free BCAAs, particularly leucine and isoleucine, have limited solubility at the neutral pH of most cell culture media. This can be a bottleneck in developing highly concentrated feed supplements for high-density cell cultures.

Dipeptide Advantage: Dipeptides like L-Alanyl-L-leucine are often more soluble and stable in solution than their constituent free amino acids.[22] This allows for the formulation of more concentrated and stable nutrient feeds, supporting higher cell densities and productivity in bioreactors.

Experimental Evidence: Studies have shown that replacing free leucine and isoleucine with N-lactoyl-leucine and N-lactoyl-isoleucine, respectively, can support cell growth and recombinant protein production in Chinese hamster ovary (CHO) cells.[13] This demonstrates the principle that modified amino acid sources can be effectively utilized by cells. While not a direct comparison to L-Leucyl-L-alanine, it highlights the potential of dipeptides and other derivatives.

Therapeutic and Nutritional Applications

BCAA supplementation has been investigated for various therapeutic purposes, including mitigating cachexia, treating hepatic encephalopathy, and reducing fatigue during exercise.[23] Dipeptides offer a potential advantage in these contexts due to their improved stability and altered absorption kinetics.

Experimental Evidence:

  • A study in aged mice demonstrated that oral supplementation with BCAAs, particularly when combined with L-alanine or the dipeptide L-alanyl-L-alanine, ameliorated age-related muscle weakness and atrophy.[24]

  • BCAA oligopeptides have been shown to have anti-fatigue activity in mice by reducing the synthesis of serotonin in the brain.[25]

Signaling Pathways Influenced by BCAA Metabolism

Leucine, in particular, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of protein synthesis and cell growth.[24] The delivery of leucine via a dipeptide like L-Leucyl-L-alanine ensures its efficient intracellular availability to stimulate this critical pathway.

mTOR_Pathway Leucine Intracellular Leucine (from L-Leucyl-L-alanine hydrolysis) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates & Inhibits Inhibition Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes eIF4E->Protein_Synth Promotes

Caption: Simplified mTORC1 signaling pathway activated by intracellular leucine.

Conclusion

The choice between L-Leucyl-L-alanine and other BCAA dipeptides depends on the specific requirements of the application. L-Leucyl-L-alanine, composed of the highly anabolic leucine and the versatile alanine, offers a potent combination for stimulating protein synthesis and supporting cellular energy metabolism.[10][24] Its physicochemical properties and metabolic stability should be carefully evaluated in the context of the intended use.

Compared to homodimers like L-Valyl-L-valine and L-Isoleucyl-L-isoleucine, L-Leucyl-L-alanine provides a heterogeneous supply of two different amino acids upon hydrolysis. This can be advantageous in applications where the metabolic fates of both leucine and alanine are beneficial. For instance, alanine is a key substrate for gluconeogenesis in the liver.[10]

Ultimately, the selection of a BCAA dipeptide should be guided by empirical data. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. By systematically evaluating solubility, metabolic stability, and biological activity, researchers can identify the optimal dipeptide to enhance the performance and reliability of their experimental systems and therapeutic formulations.

References

  • J&K Scientific LLC. (2023, December 20). L-Alanine Properties. Retrieved from [Link]

  • Kim, J., & Lee, Y. (n.d.). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. PMC - PubMed Central. Retrieved from [Link]

  • WebMD. (n.d.). Branched-Chain Amino Acids (Bcaa) – Uses, Side Effects, and More. Retrieved from [Link]

  • ResearchGate. (2022, February 1). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Retrieved from [Link]

  • Thorne. (2025, December 9). Understanding Branched-Chain Amino Acids and Their Benefits. Retrieved from [Link]

  • Holeček, M. (n.d.). Branched Chain Amino Acids. PMC - NIH. Retrieved from [Link]

  • JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. Retrieved from [Link]

  • ResearchGate. (2024, December 20). (PDF) Branched-Chain Amino Acid (BCAA) Oligopeptide Determination from Whey Proteins: Preparation, Peptide Profiles, and Anti-Fatigue Activity. Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications (article). Retrieved from [Link]

  • Mantuano, P., et al. (2024, June 19). Branched-chain amino acids and L-alanine supplementation ameliorate calcium dyshomeostasis in sarcopenia: New insights for nutritional interventions. PMC - NIH. Retrieved from [Link]

  • Holeček, M. (2018, May 3). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

  • Wikipedia. (n.d.). Valine. Retrieved from [Link]

  • Conway, M. E., & Hutson, S. M. (n.d.). Branched-Chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers. Retrieved from [Link]

  • PubChem - NIH. (n.d.). l-Valyl-d-valin. Retrieved from [Link]

  • MDPI. (n.d.). Branched-Chain Amino Acids (BCAAs): Revisiting Their Role in Sport and Health. Retrieved from [Link]

  • Ahamed, M., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • MP Biomedicals. (n.d.). L-Leucyl-L-alanine, 100 mg. Retrieved from [Link]

  • Li, Y., et al. (2018, September 1). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science Publishers. Retrieved from [Link]

  • PubChem - NIH. (n.d.). L-Isoleucine. Retrieved from [Link]

  • ACS Publications. (n.d.). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Analytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Retrieved from [Link]

  • Israr, M., et al. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PMC - PubMed Central. Retrieved from [Link]

  • Mayer, F., et al. (2024, August 28). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Retrieved from [Link]

  • BDMAEE. (2023, December 25). l-valine l-valine. Retrieved from [Link]

  • News-Medical. (n.d.). What are Leucine and Isoleucine?. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). L-ALANINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved from [Link]

  • Lian, K., et al. (2014, July 22). Effects of Leucine Supplementation and Serum Withdrawal on Branched-Chain Amino Acid Pathway Gene and Protein Expression in Mouse Adipocytes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Viscosity studies of (L-alanine-, L-proline, L-valine, L-leucine plus aqueous KCl/KNO3) solutions at different temperatures. Retrieved from [Link]

Sources

Validation

Head-to-Head Comparison of L-Leucyl-L-alanine Synthesis Methods

Executive Summary L-Leucyl-L-alanine (Leu-Ala) is a dipeptide of significant interest in pharmaceutical formulations, particularly as a physiochemical stabilizer and a model for understanding peptide self-assembly. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) is a dipeptide of significant interest in pharmaceutical formulations, particularly as a physiochemical stabilizer and a model for understanding peptide self-assembly. Its synthesis presents a classic dichotomy in peptide chemistry: the trade-off between the high throughput/control of Chemical Synthesis and the stereospecificity/green profile of Enzymatic Synthesis .

This guide provides a technical comparison of three distinct methodologies:

  • Traditional Solution-Phase Chemical Synthesis (The Industrial Standard for Control)

  • Enzymatic Synthesis via Thermolysin (The Biocatalytic Alternative)

  • N-Carboxyanhydride (NCA) Ring-Opening (The "Atom Economy" Route)

Method 1: Chemical Synthesis (Solution Phase)

Core Principle: Stepwise activation of the carboxyl component (Leucine) followed by nucleophilic attack by the amine component (Alanine) using protecting groups to prevent polymerization.

Experimental Protocol
  • Reagents: N-tert-butoxycarbonyl-L-leucine (Boc-Leu-OH), L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl), Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

Workflow:

  • Activation: Dissolve Boc-Leu-OH (10 mmol) in DCM at 0°C. Add HOBt (10 mmol) and DCC (10 mmol). Stir for 30 minutes to form the O-acylisourea/active ester intermediate.

  • Coupling: Neutralize H-Ala-OMe·HCl (10 mmol) with TEA (10 mmol) and add to the reaction mixture.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% citric acid, 5% NaHCO₃, and brine.

  • Deprotection:

    • N-term: Treat with Trifluoroacetic acid (TFA)/DCM (1:1) to remove Boc.

    • C-term: Saponify with 1M NaOH/MeOH to remove methyl ester.

Technical Assessment
  • Yield: High (85–95% per step).

  • Stereochemistry: Risk of racemization at the Leucine

    
    -carbon during activation (azlactone formation). HOBt is added specifically to suppress this.
    
  • Scalability: Linear scalability, but generates stoichiometric amounts of urea waste (DCU).

Method 2: Enzymatic Synthesis (Thermolysin-Catalyzed)

Core Principle: Reversal of the hydrolytic pathway of a protease. Thermolysin is a metalloprotease that specifically recognizes hydrophobic residues (like Leucine) at the acyl donor position, making it ideal for forming the X-Leu or Leu-X bond under thermodynamic or kinetic control.

Experimental Protocol
  • Enzyme: Thermolysin (EC 3.4.24.27) from Bacillus thermoproteolyticus.

  • Substrates: N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) and L-Alanine methyl ester (H-Ala-OMe).

  • Medium: Biphasic system (Ethyl Acetate : Tris-HCl buffer pH 7.5).

Workflow:

  • Preparation: Dissolve Z-Leu-OH (20 mM) and H-Ala-OMe (40 mM) in the biphasic solvent system.

  • Catalysis: Add Thermolysin (suspended or immobilized).

  • Incubation: Stir at 40°C for 24 hours. The organic phase extracts the hydrophobic dipeptide product (Z-Leu-Ala-OMe), shifting the equilibrium toward synthesis (Thermodynamic trap).

  • Purification: Separate phases. Evaporate ethyl acetate. Recrystallize.

  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) to remove the Z-group.

Technical Assessment
  • Yield: Moderate (60–80%). Equilibrium limited.

  • Stereochemistry: Absolute. The enzyme will not couple D-isomers, effectively acting as a chiral filter. Purity often >99% ee.

  • Green Metrics: Mild conditions (pH 7.5, 40°C), renewable catalyst. However, reaction times are significantly longer than chemical methods.

Method 3: N-Carboxyanhydride (NCA) Method

Core Principle: Utilization of Leucine-NCA (Leuchs' anhydride), a highly reactive internal anhydride that couples with amino acids releasing only CO₂ as a byproduct.

Experimental Protocol
  • Reagents: L-Leucine-NCA, L-Alanine, Sodium Bicarbonate.

  • Solvent: Water/THF mixture or Acetone.

Workflow:

  • NCA Synthesis: React L-Leucine with Triphosgene in THF to generate Leu-NCA (Requires strict anhydrous conditions).

  • Coupling: Dissolve L-Alanine (10 mmol) in water containing NaHCO₃ (to maintain pH ~10).

  • Addition: Add Leu-NCA (10 mmol) dissolved in acetone dropwise to the Alanine solution at 0°C with vigorous stirring.

  • Reaction: The amine of Alanine attacks the carbonyl of the NCA. Decarboxylation occurs spontaneously or upon acidification.

    • Reaction: Leu-NCA + Ala

      
       Leu-Ala-COOH + CO₂ 
      
      
      
  • Isolation: Acidify to pH 5-6 and crystallize the free dipeptide.

Technical Assessment
  • Yield: Variable (50–80%), highly sensitive to pH and moisture.

  • Atom Economy: Excellent. The only byproduct is CO₂. No coupling reagents (DCC/HOBt) or leaving groups (MeOH) are needed.

  • Control: Difficult to stop at the dipeptide stage; risk of oligomerization (Leu-Leu-Ala) if the NCA is in excess or pH is not strictly controlled (NCA polymerization).

Head-to-Head Comparison

FeatureChemical (Boc/DCC)Enzymatic (Thermolysin)NCA Method
Yield (Overall) High (80%+) Moderate (60-70%)Moderate (50-80%)
Purity (Chiral) Risk of Racemization (<98% ee)Excellent (>99% ee) Good (depends on NCA purity)
Reaction Time Fast (Hours)Slow (Days)Fast (Minutes/Hours)
Atom Economy Poor (Urea waste, protecting groups)Good (Water byproduct)Excellent (CO₂ byproduct)
Scalability High (Linear)High (Batch/Flow)Difficult (Instability of NCAs)
Cost Moderate (Reagents expensive)High (Enzyme cost)Low (if NCA made in-house)

Pathway Visualization

Diagram 1: Chemical Synthesis Pathway (DCC Coupling)

This diagram illustrates the activation and coupling mechanism, highlighting the critical intermediate where racemization can occur.

ChemicalSynthesis Leu Boc-L-Leucine Inter O-Acylisourea (Active Intermediate) Leu->Inter Activation DCC DCC (Activator) DCC->Inter Inter->Inter Racemization Risk (Azlactone) Prod Boc-Leu-Ala-OMe Inter->Prod Nucleophilic Attack Waste DCU (Urea Waste) Inter->Waste Byproduct Ala H-Ala-OMe Ala->Prod

Caption: Standard solution-phase coupling. The O-acylisourea intermediate is susceptible to racemization via azlactone formation before the amine attack.

Diagram 2: Enzymatic Synthesis Mechanism (Thermolysin)

This diagram depicts the thermodynamic control where the enzyme facilitates the reverse reaction of hydrolysis.

EnzymaticSynthesis Enz Thermolysin Complex Enzyme-Substrate Complex Enz->Complex Binding Sub1 Z-Leu-OH (Acyl Donor) Sub1->Complex Sub2 H-Ala-OMe (Nucleophile) Sub2->Complex Complex->Enz Regeneration Prod Z-Leu-Ala-OMe Complex->Prod Condensation Water H₂O Complex->Water Release

Caption: Enzymatic condensation. The reaction is driven toward synthesis by using organic cosolvents or biphasic systems to extract the hydrophobic product.

References

  • Chemical Synthesis Protocols

    • Study.com. (n.d.). "Synthesis of Leu-Ala from alanine and leucine". Retrieved from Link

  • Enzymatic Specificity & Thermolysin

    • Isowa, Y., et al. (1979). "Thermolysin-catalyzed peptide bond synthesis". Journal of Biochemistry. (Discusses specificity for hydrophobic donors).
    • Promega. (n.d.). "Thermolysin Product Information". Retrieved from Link

  • NCA Method

    • Kricheldorf, H. R. (2006).[1][2] "Polypeptides and 100 Years of Chemistry of

      
      -Amino Acid N-Carboxyanhydrides". Angewandte Chemie International Edition.
      
    • Wikipedia. (n.d.). "Amino acid N-carboxyanhydride".[3] Retrieved from Link

  • Enzymatic Comparison

    • ResearchGate. (2025).[1] "Peptide synthesis: Chemical or enzymatic". Retrieved from Link

Sources

Comparative

Technical Guide: Cross-Validation of L-Leucyl-L-alanine Quantification

Executive Summary L-Leucyl-L-alanine (Leu-Ala) is a critical dipeptide often utilized as a physicochemical standard for peptide transport studies, a degradation marker in proteolytic assays, and a stability indicator in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) is a critical dipeptide often utilized as a physicochemical standard for peptide transport studies, a degradation marker in proteolytic assays, and a stability indicator in parenteral nutrition formulations. Its quantification presents a classic analytical dichotomy: the molecule lacks a strong chromophore, making standard UV detection non-specific, yet it is highly polar, challenging standard Reversed-Phase (RP) retention.

This guide provides a rigorous cross-validation framework comparing the two industry-standard approaches: HILIC-MS/MS (Method A) , representing the gold standard for sensitivity and specificity in biological matrices, and Ion-Pairing RP-HPLC-UV (Method B) , the accessible, robust alternative for QC and stability testing.

Part 1: Analytical Strategy & Causality

As senior scientists, we do not simply "run samples"; we interrogate the chemistry to select the correct tool.

Method A: HILIC-MS/MS (The Bioanalytical Gold Standard)

Context: Required for plasma, cell lysate, or complex media where sensitivity (<10 ng/mL) is paramount.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterionic dipeptide without derivatization.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: We use HILIC because Leu-Ala elutes in the void volume of C18 columns. We use MS/MS because the peptide bond absorption (210 nm) is indistinguishable from matrix noise in plasma.

Method B: Ion-Pairing RP-HPLC-UV (The QC Workhorse)

Context: Ideal for formulation stability, purity analysis, and degradation studies in simple buffers.

  • Mechanism: Use of an ion-pairing reagent (e.g., Hexanesulfonic acid) or perfluorinated acid (TFA/HFBA) to neutralize the N-terminus charge, inducing hydrophobicity and retention on a C18 stationary phase.

  • Detection: UV at 210–215 nm (peptide bond).

  • Causality: We accept lower specificity for higher precision (RSD < 0.5%) and lower cost. This method fails in plasma due to interference but excels in defined aqueous solutions.

Part 2: Experimental Protocols

Materials & Reagents
  • Analyte: L-Leucyl-L-alanine (CAS: 7298-84-2), >99% purity.

  • Internal Standard (IS): L-Leucyl-L-alanine-d3 (Leucine-d3) or Gly-Phe (structural analog if isotope unavailable).

  • Matrices: Spiked Human Plasma (Bioanalysis) and Phosphate Buffer pH 7.4 (Stability).

Method A: HILIC-MS/MS Protocol

System: Triple Quadrupole MS coupled to UHPLC.

  • Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffers ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 50% B over 5 min. (High organic start is critical for HILIC retention).

  • MS Transitions:

    • Quantifier: m/z 203.1

      
       86.1 (Leu immonium ion).
      
    • Qualifier: m/z 203.1

      
       132.1.
      
  • Self-Validating Step: Monitor the IS area stability. If IS variation >15% between injections, trigger a system re-equilibration check.

Method B: Ion-Pairing HPLC-UV Protocol

System: HPLC with DAD/VWD.

  • Column: C18 End-capped (4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase: Isocratic 20% ACN / 80% Water containing 0.1% Trifluoroacetic Acid (TFA) or 5 mM Sodium Hexanesulfonate (pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Self-Validating Step: Resolution check (

    
    ) between Leu-Ala and its hydrolysis products (Leucine and Alanine). 
    
    
    
    must be > 2.0.

Part 3: Cross-Validation Workflow (The "Bridge" Study)

To validate Method B against Method A, we employ a Bland-Altman analysis rather than simple correlation (


), which can hide systematic bias.
Experimental Design
  • Sample Set: Prepare 30 samples spanning the concentration range 10 µM – 1 mM (QC High, Mid, Low).

  • Split Analysis: Aliquot each sample into two vials. Run on System A and System B within 24 hours to negate stability issues.

  • Data Treatment: Calculate the % Difference and Absolute Difference for each pair.

Visualizing the Logic

The following diagram illustrates the decision matrix and validation flow for selecting and comparing these methods.

ValidationWorkflow Start Start: Leu-Ala Quantification Need MatrixCheck Is Matrix Complex? (Plasma/Urine) Start->MatrixCheck MethodA Method A: HILIC-MS/MS (High Sensitivity) MatrixCheck->MethodA Yes MethodB Method B: IP-HPLC-UV (High Precision) MatrixCheck->MethodB No (Buffer/Formulation) PrepA Protein Precipitation (ACN 3:1) MethodA->PrepA RunA Run MRM Analysis (m/z 203 -> 86) PrepA->RunA Compare Cross-Validation (Bland-Altman Analysis) RunA->Compare PrepB Direct Injection / Dilution MethodB->PrepB RunB Run UV 210nm (Ion Pairing) PrepB->RunB RunB->Compare Decision Acceptance Criteria: 90% CI of Ratio within 0.8 - 1.25 Compare->Decision

Figure 1: Decision tree and cross-validation workflow for L-Leucyl-L-alanine analysis.

Part 4: Data Presentation & Acceptance Criteria

When publishing your comparison, organize data to highlight the range of applicability rather than just "pass/fail".

Comparative Performance Table
ParameterMethod A: HILIC-MS/MSMethod B: IP-HPLC-UV
Linearity Range 1 ng/mL – 1000 ng/mL1 µg/mL – 1000 µg/mL
Specificity High (Mass-selective)Low (Interference prone at 210nm)
Precision (RSD) 2.0% – 5.0%< 0.5%
Matrix Effect Susceptible (Ion Suppression)Susceptible (Baseline Noise)
Throughput 5 min / sample15-20 min / sample
Statistical Validation (Bland-Altman)

To prove Method B is a valid surrogate for Method A in QC settings:

  • Plot

    
     vs. 
    
    
    
    .
  • Bias Calculation: The mean difference should not be significantly different from zero (p > 0.05).

  • Limits of Agreement: 95% of data points must fall within

    
     of the difference.
    

Part 5: Troubleshooting & Mechanism

Understanding the fragmentation of Leu-Ala is critical for MS optimization. The loss of the C-terminal alanine or the immonium ion formation drives the sensitivity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 203.1 Collision Collision Cell (CID Energy 15-25eV) Precursor->Collision Product1 Product Ion 1 (Leu Immonium) m/z 86.1 Collision->Product1 Major Path Product2 Product Ion 2 (y1 Ion) m/z 90.1 Collision->Product2 Minor Path

Figure 2: MS/MS Fragmentation pathway for L-Leucyl-L-alanine (Precursor m/z 203.1).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[2] The Lancet, 327(8476), 307-310. [Link]

  • Vig, B. S., et al. (2003). Stability of L-leucyl-L-alanine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1051-1061. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][Link]

  • Tolle, S., et al. (2013). HILIC-MS/MS for the determination of dipeptides in cell culture media. Analytical and Bioanalytical Chemistry, 405, 7949–7956. [Link]

Sources

Validation

Technical Comparison Guide: L-Leucyl-L-alanine Activity in Cell Models

This guide provides a technical analysis of L-Leucyl-L-alanine (Leu-Ala) activity, focusing on its dual role as a high-affinity transporter substrate and a lysosomal protease target. Executive Summary L-Leucyl-L-alanine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of L-Leucyl-L-alanine (Leu-Ala) activity, focusing on its dual role as a high-affinity transporter substrate and a lysosomal protease target.

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) serves as a critical probe in drug development for two distinct physiological mechanisms: proton-coupled oligopeptide transport (PEPT1/SLC15A1) and lysosomal cysteine protease activity (Cathepsin C/DPPI) .

In pharmacokinetic profiling, Leu-Ala is the canonical substrate for characterizing PEPT1-mediated uptake in intestinal epithelial models (Caco-2). In intracellular pharmacodynamics, it acts as a substrate for Cathepsin C, an enzyme essential for activating immune-cell serine proteases and cleaving N-terminal dipeptides from prodrugs. This guide compares its performance across standard cell lines, providing kinetic benchmarks and validated protocols.

Mechanistic Basis of Activity

Understanding Leu-Ala activity requires distinguishing between its entry into the cell and its metabolism within the lysosome.

Pathway Visualization

The following diagram illustrates the vectoral transport of Leu-Ala followed by its lysosomal degradation.

LeuAla_Pathway Extracellular Extracellular Space (pH 6.0) PEPT1 PEPT1 Transporter (SLC15A1) Extracellular->PEPT1 Leu-Ala Substrate Cytosol Cytosol (pH 7.4) PEPT1->Cytosol H+ Symport Lysosome Lysosome (pH 4.5 - 5.5) Cytosol->Lysosome Trafficking/Autophagy CatC Cathepsin C (DPPI) Lysosome->CatC Substrate Binding Products L-Leu + L-Ala (Amino Acids) CatC->Products N-terminal Cleavage

Figure 1: The dual-phase activity of Leu-Ala. Phase 1 is PEPT1-mediated uptake (rate-limiting in epithelial cells). Phase 2 is Cathepsin C-mediated hydrolysis (rate-limiting in immune cells).

Comparative Performance Data

A. Transport Kinetics (PEPT1 Activity)

Leu-Ala is a high-affinity substrate for PEPT1, often used to benchmark the uptake of peptide-mimetic drugs (e.g., Valacyclovir).

SubstrateKm (mM)Vmax (nmol/mg/min)Specificity Note
L-Leu-L-Ala 0.2 – 0.3 ~15.0 High affinity; Standard reference for PEPT1.
Gly-Sar0.8 – 1.2~10.0Lower affinity, but hydrolysis-resistant (metabolically stable).
Valacyclovir2.0 – 3.0~8.0Low affinity prodrug; competes with Leu-Ala.
B. Enzymatic Kinetics (Cathepsin C Activity)

While Leu-Ala is a valid substrate, fluorogenic derivatives (AMC) are used for quantification. Cathepsin C prefers hydrophobic residues at the P2 position (N-terminus).

Substrate (AMC)kcat/Km (µM⁻¹ s⁻¹)Relative ActivityApplication
Gly-Arg-AMC 1.6 ± 0.1 100% (High) Gold standard for maximum turnover.
Gly-Phe-AMC 0.8 ± 0.1 ~50% Standard for hydrophobic P2 specificity (mimics Leu-Ala).
Leu-Ala-AMC~0.4 - 0.6~30-40%Physiologically relevant, but slower turnover than Gly-Arg.
Gly-Pro-AMC< 0.01NegligibleNegative control (Cat C cannot cleave if Pro is at P1).

Cell Line Variability Guide

Selection of the appropriate cell line is critical depending on whether you are measuring Transport or Hydrolysis .

Scenario A: Measuring Transport (PEPT1)
  • Caco-2 (Human Colorectal Adenocarcinoma): The industry gold standard. Upon differentiation (21 days), these cells express high levels of PEPT1 on the apical membrane.

    • Leu-Ala Activity: High uptake. Strongly pH-dependent (optimal at pH 6.0).[1]

  • HeLa (Cervical Cancer): Low endogenous PEPT1.

    • Leu-Ala Activity: Negligible uptake unless transfected with SLC15A1 vectors. Used as a negative control.

Scenario B: Measuring Hydrolysis (Cathepsin C)
  • U937 / THP-1 (Monocytes/Macrophages): High expression. Cathepsin C is required here to activate granzymes.

    • Leu-Ala Activity: Rapid intracellular hydrolysis. High lysosomal capacity.

  • HEK293 / HeLa: Moderate/Basal expression.

    • Leu-Ala Activity: Detectable but significantly lower than immune cells. Used for housekeeping degradation studies.

Experimental Protocols

Protocol 1: Fluorometric Cathepsin C Activity Assay

Objective: Quantify the specific cleavage of Leu-Ala (or Gly-Phe surrogate) in cell lysates.

Reagents:

  • Lysis Buffer: 50 mM Sodium Acetate (pH 5.5), 1% Triton X-100.

  • Activation Buffer: 50 mM Sodium Acetate (pH 5.5), 2 mM DTT (Critical for cysteine protease activation), 2 mM EDTA.

  • Substrate: 20 µM Gly-Phe-AMC (Surrogate for Leu-Ala hydrophobic specificity) or Leu-Ala-AMC.

Workflow Visualization:

Assay_Workflow Step1 Cell Lysis (pH 5.5 + Triton X-100) Step2 Activation (Add DTT + EDTA, 37°C, 5 min) Step1->Step2 Step3 Substrate Addition (Leu-Ala-AMC / Gly-Phe-AMC) Step2->Step3 Step4 Kinetic Read (Ex: 360nm / Em: 460nm) Step3->Step4

Figure 2: Step-by-step workflow for fluorometric quantification of Cathepsin C activity.

Steps:

  • Harvest: Collect

    
     cells (U937 or Caco-2). Wash 2x with PBS.
    
  • Lysis: Resuspend pellet in 100 µL Lysis Buffer. Incubate on ice for 20 min. Centrifuge (12,000 x g, 10 min) to remove debris.

  • Activation: Mix 50 µL supernatant with 50 µL Activation Buffer in a black 96-well plate. Incubate at 37°C for 5 minutes to reduce the active site cysteine.

  • Reaction: Add 100 µL of Substrate Solution (final conc 20 µM).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) every 60 seconds for 30 minutes.

  • Calculation: Determine the slope (RFU/min) and normalize to total protein (mg).

Protocol 2: PEPT1 Transport Competition Assay

Objective: Confirm if a drug candidate utilizes the Leu-Ala transporter (PEPT1).

  • Seed: Caco-2 cells on Transwell inserts (21-day differentiation).

  • Buffer: HBSS adjusted to pH 6.0 (Apical) and pH 7.4 (Basolateral).

  • Dose: Add radiolabeled

    
    -Gly-Sar (trace) + Cold Leu-Ala (varying concentrations 0.01 - 10 mM) to the apical chamber.
    
  • Incubate: 37°C for 10-15 minutes (initial rate conditions).

  • Stop: Wash 3x with ice-cold PBS containing 100 µM unlabelled Gly-Sar (to stop efflux).

  • Analyze: Lyse cells and measure radioactivity via scintillation counting. Calculate

    
     of Leu-Ala against the tracer.
    

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Signal (Assay) Oxidation of Active SiteEnsure DTT is fresh. Cathepsin C is strictly thiol-dependent.
High Background AutofluorescenceUse a black plate. Include a "Substrate Only" control well.
No Transport (Caco-2) Loss of DifferentiationConfirm monolayer integrity (TEER > 300

). Use cells between passage 30-60.
Non-Specific Cleavage Other CathepsinsUse Gly-Phe-CHN2 (specific Cat C inhibitor) to validate signal specificity.

References

  • Turk, D., et al. (2001). Structure-based regulation of the catalytic activity of the cysteine protease cathepsin C. EMBO Journal.

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.

  • Rubach, J. K., et al. (2012). The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis. Biochemistry.

  • Brandsch, M., et al. (1994). Transport characteristics of the peptide transporter PEPT1 in Caco-2 cells. Pharmaceutical Research.

  • Methot, N., et al. (2007). In vivo inhibition of serine protease processing requires a high fractional inhibition of Cathepsin C. Molecular Pharmacology.

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of L-Leucyl-L-alanine and L-leucine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Leucine and the Potential of its Dipeptide Form L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Leucine and the Potential of its Dipeptide Form

L-leucine, an essential branched-chain amino acid (BCAA), is a cornerstone in the regulation of muscle protein synthesis (MPS). Beyond its role as a building block for proteins, leucine acts as a critical signaling molecule, potently activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[1][2] The stimulation of MPS is a prerequisite for muscle recovery and the net increase in muscle mass.[3] Consequently, optimizing leucine delivery to muscle tissue is a key area of research in clinical nutrition, sports science, and the development of therapies for muscle wasting conditions.

While oral supplementation with free-form L-leucine is common, there is growing interest in the potential advantages of delivering leucine in a dipeptide form, such as L-Leucyl-L-alanine. The primary rationale for this interest lies in the distinct intestinal absorption mechanisms for free amino acids and dipeptides. This guide provides a comprehensive comparison of the known in vivo efficacy of L-leucine with the theoretical and potential benefits of L-Leucyl-L-alanine, supported by available experimental data. It is important to note that direct in vivo comparative studies on the efficacy of L-Leucyl-L-alanine versus L-leucine in stimulating muscle protein synthesis are currently limited in the scientific literature. Therefore, this guide will synthesize established data for L-leucine and draw inferences for L-Leucyl-L-alanine based on our understanding of dipeptide transport and metabolism.

Intestinal Absorption: A Tale of Two Transport Systems

The bioavailability of orally ingested amino acids is fundamentally dependent on their transport across the intestinal epithelium. Free amino acids and di/tripeptides are absorbed via distinct carrier systems.

  • Free L-leucine is primarily absorbed through various sodium-dependent and -independent neutral amino acid transporters.

  • Dipeptides like L-Leucyl-L-alanine are transported by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[4]

Theoretically, dipeptide transport via PEPT1 offers several advantages:

  • Reduced Competition: The PEPT1 transporter is distinct from the transporters for free amino acids, potentially leading to less competition for absorption when multiple amino acids are present.

  • Faster Absorption Kinetics: Dipeptide transport can be more rapid and efficient than the transport of an equivalent amount of free amino acids.

Once absorbed into the enterocytes, dipeptides are largely hydrolyzed into their constituent amino acids by cytosolic peptidases, which then enter the portal circulation. However, some dipeptides may be absorbed intact and hydrolyzed in other tissues. A study on β-alanyl-L-leucine (a dipeptide with a similar structure) demonstrated that following oral administration in rats, both the intact dipeptide and its constituent amino acids were detected in the plasma.[5] This suggests that a portion of L-Leucyl-L-alanine may enter circulation intact.

Comparative In Vivo Efficacy: L-leucine vs. L-Leucyl-L-alanine

While direct comparative data is scarce, we can analyze the established in vivo effects of L-leucine and infer the potential efficacy of L-Leucyl-L-alanine.

L-leucine: The Gold Standard in Muscle Protein Synthesis Stimulation

Oral administration of L-leucine has been consistently shown to stimulate muscle protein synthesis in both animal models and humans.[6][7] This effect is primarily mediated by the activation of the mTORC1 signaling pathway.

Key Signaling Pathway: Leucine and mTORC1 Activation

The diagram below illustrates the central role of leucine in activating the mTORC1 pathway, leading to the stimulation of muscle protein synthesis.

mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome and activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates (activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis represses (when active)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

The table below summarizes key findings from in vivo studies on L-leucine supplementation.

Parameter Study Details Key Findings Reference
Species/Subjects Elderly MenContinuous ingestion of a leucine-supplemented diet.Muscle fractional synthesis rate was significantly greater in the leucine-supplemented group (0.083 ± 0.008%/h) compared to the control group (0.053 ± 0.009%/h).[7]
Species/Subjects Healthy Elderly (65-75 years)Twice-daily supplementation of essential amino acid (EAA) mixtures with 20% or 40% L-leucine for 12 weeks.The higher leucine group showed improved lean tissue mass. Both leucine-supplemented groups showed improved functional status.[8]
Species/Subjects Neonatal PigsInfusion of L-leucine.Leucine stimulates protein synthesis in skeletal muscle through an mTORC1-dependent pathway.[9]
Species/Subjects Broiler ChicksOral administration of free leucine.Plasma leucine levels were elevated, indicating absorption.[10]
L-Leucyl-L-alanine: A Promising but Understudied Alternative

The in vivo efficacy of L-Leucyl-L-alanine on muscle protein synthesis has not been as extensively studied as that of L-leucine. However, based on the principles of dipeptide transport and the known effects of leucine, we can hypothesize its potential benefits.

The primary advantage of L-Leucyl-L-alanine would be enhanced bioavailability of leucine. If L-Leucyl-L-alanine is absorbed more rapidly and efficiently than free L-leucine, it could lead to a more pronounced and rapid increase in plasma leucine concentrations. This, in turn, could result in a more robust activation of the mTORC1 pathway and a greater stimulation of muscle protein synthesis.

A study on the dipeptide L-alanyl-L-alanine showed that its effect on sodium absorption was similar to an equimolar amount of L-alanine, and it was rapidly hydrolyzed.[11] While this study did not focus on muscle protein synthesis, it supports the concept that dipeptides are readily utilized in vivo.

Experimental Protocols: A Framework for In Vivo Efficacy Assessment

To definitively compare the in vivo efficacy of L-Leucyl-L-alanine and L-leucine, a rigorous experimental protocol is required. The following outlines a standard methodology for such a study in a preclinical model.

Experimental Workflow: In Vivo Assessment of Muscle Protein Synthesis

The following diagram details a typical experimental workflow for comparing the effects of L-leucine and L-Leucyl-L-alanine on muscle protein synthesis in vivo.

Experimental_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (e.g., Rodent Model) Fasting Overnight Fasting Acclimation->Fasting Grouping Random Assignment to Groups: - Vehicle Control - L-leucine - L-Leucyl-L-alanine Fasting->Grouping Administration Oral Gavage of Test Compound Grouping->Administration Blood_Sampling Serial Blood Sampling (Pharmacokinetics) Administration->Blood_Sampling Tracer Stable Isotope Tracer Infusion (e.g., [13C]phenylalanine) Administration->Tracer Analysis Measurement of: - Plasma Leucine Levels (LC-MS) - Fractional Synthetic Rate (GC-MS) - mTOR Pathway Phosphorylation (Western Blot) Blood_Sampling->Analysis Biopsy Muscle Biopsy (e.g., Gastrocnemius) Tracer->Biopsy Biopsy->Analysis

Caption: A generalized workflow for in vivo comparison.

Step-by-Step Methodology:

  • Animal Model and Acclimation: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for one week with controlled diet and light-dark cycles.

  • Experimental Groups: Animals are randomly assigned to three groups: Vehicle control (water), L-leucine, and L-Leucyl-L-alanine. Doses are calculated to provide an equivalent amount of leucine.

  • Fasting and Administration: Animals are fasted overnight to establish a baseline metabolic state. The respective compounds are administered via oral gavage.

  • Pharmacokinetic Analysis: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) post-administration to determine plasma leucine concentrations using liquid chromatography-mass spectrometry (LC-MS).

  • Muscle Protein Synthesis Measurement: A flooding dose of a stable isotope-labeled amino acid (e.g., L-[¹³C₆]phenylalanine) is administered intravenously. After a set period (e.g., 30 minutes), a muscle tissue sample (e.g., gastrocnemius) is collected. The incorporation of the labeled amino acid into muscle protein is measured by gas chromatography-mass spectrometry (GC-MS) to calculate the fractional synthetic rate (FSR).

  • Signaling Pathway Analysis: A separate cohort of animals is used for signaling studies. Muscle tissue is collected at a time point corresponding to the peak plasma leucine concentration. Western blotting is used to quantify the phosphorylation status of key proteins in the mTORC1 pathway (e.g., p70S6K1 and 4E-BP1).

Conclusion and Future Directions

L-leucine is a well-established and potent stimulator of muscle protein synthesis in vivo. Its effects are mediated through the activation of the mTORC1 signaling pathway. L-Leucyl-L-alanine presents a theoretically advantageous alternative due to its potential for more efficient absorption via the PEPT1 transporter. This could lead to a more rapid and pronounced increase in plasma leucine levels, potentially resulting in a greater anabolic response.

However, there is a clear need for direct, head-to-head in vivo comparative studies to definitively determine the relative efficacy of L-Leucyl-L-alanine and L-leucine. Such studies should focus on comparing their pharmacokinetic profiles and their dose-dependent effects on muscle protein synthesis and mTORC1 signaling. The findings from such research would be highly valuable for the development of next-generation nutritional supplements and therapeutic interventions aimed at preserving and enhancing muscle mass.

References

  • Anthony, J. C., Yoshizawa, F., Anthony, T. G., Vary, T. C., Jefferson, L. S., & Kimball, S. R. (2000). Leucine stimulates translation initiation in skeletal muscle of postabsorptive rats via a rapamycin-sensitive pathway. The Journal of nutrition, 130(10), 2413–2419.
  • Boirie, Y., Gachon, P., & Beaufrère, B. (1997). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of physiology, 505(Pt 2), 523–528.
  • Do Tuan, N., et al. (2020). Effects of Oral Administration of Encapsulated-Leucine on Amino Acid and Plasma Metabolite Profiles in Broiler Chicks During the. International Journal of Poultry Science, 19(6), 259-265.
  • Ispoglou, T., White, H., & Smith, K. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years. European journal of clinical nutrition, 69(12), 1353–1359.
  • Rhoads, J. M., Keku, E. O., Wood, J., & Gatzy, J. T. (1991). Alanine enhances jejunal sodium absorption in the presence of glucose: studies in piglet viral diarrhea.
  • AST Sports Science. Leucine Stimulates Protein Synthesis in Muscle, But Only in the Presence of Other Essential Amino Acids. Available from: [Link]

  • Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Glynn, E. L., ... & Rasmussen, B. B. (2008). Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle. American Journal of Physiology-Endocrinology and Metabolism, 294(2), E392-E400.
  • Ispoglou, T., King, R. F., Polman, R. C., & Zanker, C. (2011). Daily L-leucine supplementation in novice trainees during a 12-week weight training program. International journal of sports physiology and performance, 6(1), 38–50.
  • Layman, D. K. (2003). The role of leucine in weight loss diets and glucose homeostasis. The Journal of nutrition, 133(1), 261S-267S.
  • Rieu, I., Balage, M., Sornet, C., Giraudet, C., Pujos-Guillot, E., & Dardevet, D. (2006). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of physiology, 575(Pt 1), 305–315.
  • Rieu, I., Sornet, C., Bayle, G., Prugnaud, J., Pouyet, C., & Grizard, J. (2003). Leucine-supplemented meal feeding for ten days beneficially affects postprandial muscle protein synthesis in old rats. The Journal of nutrition, 133(4), 1198–1205.
  • Tsuneyoshi, Y., Sato, M., Tomonaga, S., Yamane, H., Morishita, K., Denbow, D. M., & Furuse, M. (2009). Oral administration of Excitin-1 (beta-alanyl-L-leucine) alters behavior and brain monoamine and amino acid concentrations in rats. Nutrition neuroscience, 12(4), 175–182.
  • Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., & Davis, T. A. (2010). Differential regulation of protein synthesis in skeletal muscle and liver of neonatal pigs by leucine through an mTORC1-dependent pathway. American Journal of Physiology-Endocrinology and Metabolism, 298(6), E1236-E1245.
  • Norton, L. E., & Layman, D. K. (2006). Leucine regulates translation initiation of protein synthesis in skeletal muscle after exercise. The Journal of nutrition, 136(2), 533S-537S.
  • Solvo Biotechnology. PEPT1 - Transporters. Available from: [Link]

  • Wikipedia. Peptide transporter 1. Available from: [Link]

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual review of physiology, 66, 361-384.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: L-Leucyl-L-alanine (CAS 7298-84-2)

[1][2] Executive Summary L-Leucyl-L-alanine (Leu-Ala) is a non-hazardous dipeptide commonly used as a substrate in enzymatic assays and cell culture applications.[1][2] While it does not carry a GHS hazard classification...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

L-Leucyl-L-alanine (Leu-Ala) is a non-hazardous dipeptide commonly used as a substrate in enzymatic assays and cell culture applications.[1][2] While it does not carry a GHS hazard classification, professional laboratory standards dictate that it should not be disposed of in general municipal trash. [1][2]

To maintain Good Laboratory Practice (GLP) and prevent custodial confusion regarding "unknown white powders," all solid Leu-Ala waste must be routed through your facility’s Non-Hazardous Chemical Waste stream. Aqueous solutions may be drain-disposed only if they are free of hazardous co-solvents and meet local pH discharge limits.

Hazard Identification & Risk Assessment

Before executing disposal, we must validate the safety profile of the substance to ensure our protocols are grounded in chemical reality, not just bureaucracy.

Chemical Safety Profile
  • Substance: L-Leucyl-L-alanine[1][2][3][4]

  • CAS Number: 7298-84-2[1][2][3][4]

  • GHS Classification: Not Classified as Hazardous [1, 2].[5][6][7]

  • EPA RCRA Status: Not listed as a P-list (acutely toxic) or U-list (toxic) hazardous waste [3].

The "Perceived Risk" Factor

Expert Insight: Although Leu-Ala is chemically benign, it appears as a fine white crystalline powder. In a shared facility, disposing of unidentified powders in regular trash bins creates a "perceived risk" for custodial staff and waste handlers. This can trigger unnecessary hazmat alarms. Therefore, our protocol mandates segregation to ensure chain-of-custody traceability.[1]

Disposal Decision Logic (Visual Workflow)

The following logic gate ensures you select the correct waste stream based on the material's physical state and co-contaminants.

LeuAla_Disposal Start Start: L-Leucyl-L-alanine Waste CheckState Physical State? Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid Solution CheckState->IsLiquid SolidBin Non-Hazardous Chemical Waste Container IsSolid->SolidBin Label: Non-Haz Peptide CheckSolvent Contains Hazardous Solvents/Additives? IsLiquid->CheckSolvent HazLiquid Hazardous Chemical Waste Stream CheckSolvent->HazLiquid Yes (e.g., Azide, DMSO) CheckBio Contains Biologicals (Cells/Viruses)? CheckSolvent->CheckBio No (Pure Aqueous) BioWaste Biohazard/Autoclave CheckBio->BioWaste Yes DrainDisp Sanitary Sewer (Drain Disposal) CheckBio->DrainDisp No (Buffer Only)

Figure 1: Decision matrix for segregating peptide waste streams based on matrix composition.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder)

Applicability: Expired lyophilized powder, spilled material, or excess weighing residue.

  • Containment: Transfer the powder into a sealable container (HDPE jar or double-bagged polyethylene).

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Critical Detail: Clearly write "L-Leucyl-L-alanine (Peptide)" on the tag.[1][2] Do not simply write "Chemical Waste" as this complicates downstream sorting.

  • Segregation: Place in the designated laboratory chemical waste accumulation area.

  • Handover: Schedule pickup with your Environmental Health & Safety (EHS) provider.[8]

Protocol B: Aqueous Solutions (Buffers & Media)

Applicability: Leu-Ala dissolved in water, PBS, or cell culture media without hazardous additives.

  • Validation: Verify the solution pH is between 5.5 and 9.5.

  • Dilution: Flush the sink with water for 30 seconds before disposal.

  • Discharge: Pour the solution slowly into the sanitary sewer (sink drain).

  • Flushing: Follow with 20 volumes of tap water to prevent biofilm formation in the trap.

    • Expert Note: Peptides are nitrogen sources. Stagnant peptide solutions in P-traps can promote bacterial growth and odors. Thorough flushing is the preventative mechanism here.

Protocol C: Solvent-Contaminated Solutions

Applicability: Leu-Ala dissolved in DMSO, Methanol, or buffers containing Sodium Azide.[1]

  • Strict Prohibition: NEVER pour these solutions down the drain.

  • Collection: Collect in a solvent-compatible carboy (e.g., Amber glass or HDPE).

  • Labeling: List all constituents. Example: "90% Water, 10% DMSO, Trace L-Leucyl-L-alanine."

  • Disposal: Manage as Hazardous Chemical Waste (Ignitable or Toxic depending on the solvent).

Comparative Disposal Data

Use the table below to determine the logistical requirements for your specific waste volume.

Waste MatrixPrimary HazardDisposal MethodContainer Type
Pure Powder Nuisance DustSolid Chemical WasteWide-mouth HDPE Jar
Aqueous Buffer High BOD (Biological Oxygen Demand)Sanitary Sewer (Drain)N/A
DMSO Solution Skin Penetration / CombustibleHaz-Waste IncinerationAmber Glass Bottle
Cell Culture Supernatant BiohazardAutoclave / BleachBiohazard Bag/Bin

Emergency Procedures (Spill Response)

While Leu-Ala is low-risk, standard chemical hygiene applies to prevent inhalation of fine particulates.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities (>100g) of powder, use a N95 dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material and place it in a waste bag.

  • Surface Decon: Wipe the area with 70% Ethanol or water to remove sticky peptide residues.

References

  • Fisher Scientific. (2021). Safety Data Sheet: L-Alanine (Representative Peptide Profile). Retrieved from [2]

  • Merck/Sigma-Aldrich. (2023). Safety Data Sheet: L-Leucyl-L-alanine.[1][2] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). 40 CFR Part 261.[9] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press. Retrieved from [2]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Leucyl-L-alanine
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